2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Description
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Properties
IUPAC Name |
2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-7(2)11-9-8(6)4-5-12(3)10(9)13/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUKUURDBOVHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CN(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS number search
The following technical guide details the chemical identity, synthesis, and pharmaceutical relevance of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one . This document is structured for researchers in medicinal chemistry and drug development.
Part 1: Executive Summary & Chemical Identity
This compound is a specialized heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine class (also known as 6-azaindoles ). This specific derivative features a lactam core (7-one) and methylation at the 2, 3, and 6 positions. It serves as a critical scaffold in the development of BET bromodomain inhibitors and kinase inhibitors, functioning as a bioisostere for other fused bicyclic systems like indoles or quinolinones.
Identification Data
While a specific CAS number for this fully methylated derivative is not widely indexed in public chemical registries (often remaining proprietary to specific catalog collections), it is a direct derivative of the parent scaffold 1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 259684-36-1).
| Attribute | Detail |
| Chemical Name | 2,3,6-Trimethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one |
| CAS Number | Not Widely Listed (Refer to Catalog ID: F500794 ) |
| Parent Scaffold CAS | 259684-36-1 (Unsubstituted core) |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| SMILES | CC1=C(C)C2=C(N1)C(=O)N(C)C=C2 |
| InChI Key | WRUKUURDBOVHSL-UHFFFAOYSA-N |
| MDL Number | MFCD29059186 |
Structural Analysis & Tautomerism
The compound exists primarily in the lactam (keto) form due to the N-methylation at position 6, which blocks the aromatization to the 7-hydroxy-6-azaindole (lactim) tautomer. This fixed tautomer is crucial for its binding affinity in protein pockets, specifically as a hydrogen bond acceptor via the carbonyl oxygen.
Figure 1: Structural composition of the target compound.
Part 2: Pharmaceutical Relevance & Applications[3][4]
BET Bromodomain Inhibition
The 6-methyl-7-oxo-pyrrolo[2,3-c]pyridine scaffold is a validated pharmacophore in the design of Bromodomain and Extra-Terminal (BET) inhibitors.
-
Mechanism: The lactam carbonyl (C=O) mimics the acetyl-lysine recognition motif recognized by bromodomains (BRD2, BRD3, BRD4).
-
Case Study (ABBV-744): This clinical candidate utilizes a similar core (6-methyl-7-oxo) to achieve selectivity for the BDII domain of BET proteins. The 2,3-dimethyl substitution in the target compound provides additional hydrophobic contacts, potentially enhancing potency or altering metabolic stability compared to the unsubstituted analogs.
Kinase Inhibition
As a 6-azaindole derivative, this scaffold is isosteric with ATP-binding cores. The N-H of the pyrrole ring can serve as a hydrogen bond donor to the kinase hinge region, while the C=O at position 7 accepts hydrogen bonds, creating a bidentate binding mode.
Part 3: Synthetic Pathways[5]
The synthesis of this compound typically follows a convergent route, constructing the fused pyridine ring onto a pre-functionalized pyrrole or rearranging a pyridine precursor.
Protocol A: The "Pyrrole-First" Approach (Knorr-Type Cyclization)
This method builds the pyridine ring onto a 2,3-dimethylpyrrole precursor.
-
Starting Material: 2,3-Dimethyl-1H-pyrrole (generated in situ or protected).
-
Acylation: Reaction with an activated malonyl chloride or equivalent to attach the carbon framework for the pyridine ring.
-
Cyclization: Intramolecular condensation (often acid-catalyzed) to close the 6-membered ring.
-
Methylation: Regioselective N-methylation at the pyridine nitrogen (N6) using Methyl Iodide (
) or Dimethyl Sulfate ( ) in the presence of a mild base ( ).
Protocol B: The "Pyridine-First" Approach (Bartoli/Reissert Indole Synthesis Variant)
Alternatively, the pyrrole ring is fused onto a functionalized pyridine.
-
Precursor: 4-Amino-2,6-dimethylpyridine derivatives.
-
Oxidation/Cyclization: Formation of the pyrrole ring via oxidative coupling or ortho-lithiation strategies.
-
Oxidation to Lactam: If the product is a 6-azaindole, it requires oxidation at the C7 position (e.g., via mCPBA to N-oxide, then rearrangement with acetic anhydride) to yield the 7-one, followed by N-methylation.
Figure 2: Proposed synthetic pathway via the "Pyrrole-First" strategy.
Part 4: Handling & Characterization
Physicochemical Properties (Predicted)[5][6]
-
LogP: ~1.2 - 1.8 (Moderate lipophilicity due to methyl groups).
-
Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.
-
pKa: The pyrrole NH is weakly acidic (
); the lactam is non-basic.
Analytical Validation
To verify the identity of the synthesized or purchased compound, the following signals must be observed:
-
1H NMR (DMSO-d6):
- ppm (Broad s, 1H, Pyrrole NH).
- ppm (s, 1H, Pyridine CH at C4/C5).
- ppm (s, 3H, N-Methyl).
- ppm (two s, 6H, C-Methyls at 2,3).
-
LC-MS: Mass peak
.
References
-
Fluorochem Ltd. (2025).[1] Product F500794: this compound.[2] Retrieved from .
-
AbbVie Inc. (2020). Discovery of ABBV-744, a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15868021 (Parent Scaffold: 1H-pyrrolo[2,3-c]pyridin-7(6H)-one). Retrieved from .
-
Enamine. (2024). Synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold. Retrieved from .
Sources
Chemical structure and properties of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
This is an in-depth technical guide on 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one , a specialized heterocyclic scaffold critical in the development of epigenetic modulators, specifically BET (Bromodomain and Extra-Terminal) bromodomain inhibitors.
Structure, Synthesis, and Pharmacological Relevance in Epigenetic Drug Discovery [1][2]
Executive Summary & Chemical Identity
This compound is a fused bicyclic heterocycle belonging to the 6-azaindole family. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the [2,3-c] isomer features a pyridine nitrogen at position 6. In this specific derivative, the pyridine ring exists in its lactam tautomer (7-one), stabilized by N-methylation at position 6.
This scaffold is not merely a building block; it is a validated pharmacophore for BET bromodomain inhibition . The arrangement of the lactam carbonyl and the pyrrole N-H creates a specific hydrogen-bonding motif that mimics the acetyl-lysine (Kac) residue of histones, allowing it to anchor into the deep hydrophobic pocket of BRD4 and related proteins.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Scaffolds | 6-Azaindolin-7-one; Pyrrolopyridone |
| CAS Number | Not widely indexed as a standalone commodity; typically synthesized in situ or as a custom intermediate.[1][3] (Related: ABBV-075 core) |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| SMILES | CC1=C(C)C2=C(N1)C(=O)N(C)C=C2 |
| Key Functional Groups | Lactam (Acceptor), Pyrrole N-H (Donor), 2,3-Dimethyl (Hydrophobic fill) |
Structural Analysis & Physicochemical Properties[4][5][6]
Tautomerism and Aromaticity
The molecule exists predominantly in the lactam form (pyridin-7-one) rather than the lactim (7-hydroxy) form. This preference is driven by the N-methylation at position 6, which locks the system in the carbonyl tautomer.
-
Pyrrole Ring: Retains aromatic character; electron-rich.[4] The 2,3-dimethyl substitution increases electron density, making the C4 position (if unsubstituted) or the fusion carbons susceptible to electrophilic modulation.
-
Pyridine Ring: Non-aromatic in the strict sense due to the lactam, but possesses significant conjugation. The C7 carbonyl is a strong hydrogen bond acceptor.
The "Acetyl-Lysine Mimic" Motif
The biological potency of this scaffold stems from its ability to act as a bidentate clamp.
-
H-Bond Donor: The N1-H (pyrrole) donates a hydrogen bond to a conserved water molecule or backbone carbonyl in the target protein.
-
H-Bond Acceptor: The C7=O (lactam) accepts a hydrogen bond, typically from the conserved Asparagine (Asn140 in BRD4) residue in the bromodomain binding pocket.
Physicochemical Profile
| Parameter | Value (Predicted) | Implication |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~45 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| pKa (Pyrrole NH) | ~13.5 | Very weak acid; remains neutral at physiological pH. |
| Solubility | Moderate | Improved by the polar lactam functionality compared to pure hydrocarbons. |
Synthetic Methodology
The synthesis of the This compound core requires a convergent strategy. The most robust pathway, validated by the synthesis of clinical candidates like ABBV-075 (Mivebresib) , involves constructing the pyridine lactam ring onto a pre-functionalized pyrrole.
Retrosynthetic Analysis
-
Disconnection: The C5–C6 and C7–C7a bonds are formed via cyclization.
-
Precursor: A 4-acetyl-pyrrole derivative.
-
Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Methylamine.
Step-by-Step Protocol
This protocol outlines the synthesis starting from a Knorr-type pyrrole intermediate.
Step 1: Synthesis of 4-Acetyl-2,3-dimethyl-1H-pyrrole
-
Reagents: 3-Chloropentane-2,4-dione, Ammonium Acetate (or via Knorr synthesis using ethyl acetoacetate precursors followed by decarboxylation/acetylation).
-
Mechanism: Condensation of the dicarbonyl with the amine source yields the substituted pyrrole.
Step 2: Enaminone Formation
-
Reactant: 4-Acetyl-2,3-dimethyl-1H-pyrrole.
-
Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Solvent: DMF or Toluene.
-
Conditions: Heat at 80–100°C for 4–6 hours.
-
Product: (E)-3-(dimethylamino)-1-(2,3-dimethyl-1H-pyrrol-4-yl)prop-2-en-1-one.
-
Note: This step installs the 3-carbon fragment required for the pyridine ring.
Step 3: Cyclization to the Lactam
-
Reagent: Methylamine (33% in EtOH or THF solution).
-
Conditions: Sealed tube, 80–100°C, 12 hours.
-
Mechanism: Transamination of the dimethylamino group by methylamine, followed by intramolecular cyclization onto the pyrrole C5 position (which is nucleophilic).
-
Purification: Precipitation from cold water or column chromatography (MeOH/DCM).
Figure 1: Synthetic route via the "Pyrrole-First" strategy, utilizing enaminone cyclization.[7][8][9]
Biological Relevance: BET Bromodomain Inhibition
The this compound scaffold is a textbook example of fragment-based drug design (FBDD) . It serves as the "warhead" that binds to the acetyl-lysine recognition pocket of BET proteins (BRD2, BRD3, BRD4).
Mechanism of Action[11]
-
Target: Bromodomain and Extra-Terminal (BET) family proteins.[7][10][11]
-
Function: These proteins "read" acetylated lysine residues on histone tails, recruiting transcriptional machinery (e.g., to the MYC promoter).
-
Inhibition: The small molecule competitively occupies the binding pocket, displacing the BET protein from chromatin. This leads to the downregulation of oncogenes like c-Myc.
Structural Biology of Binding
The efficacy of this scaffold is defined by its precise geometry:
-
The Lactam Carbonyl (C7=O): Forms a direct hydrogen bond with Asn140 (in BRD4-BD1).
-
The Pyrrole NH: Forms a water-mediated or direct hydrogen bond with the backbone of the ZA loop.
-
The 6-Methyl Group: Positions the lactam correctly and fills a small hydrophobic sub-pocket, improving affinity over the N-H lactam analog.
-
2,3-Dimethyl Groups: Provide hydrophobic contacts with the "WPF shelf" (Trp-Pro-Phe) region of the bromodomain.
Figure 2: Pharmacophore mapping of the scaffold within the BRD4 binding pocket.
Experimental Validation Protocol
Protocol for the Synthesis of the Core Scaffold (Batch Scale)
-
Equipment: 50 mL sealed pressure tube, magnetic stirrer, oil bath.
-
Reactants:
-
(E)-3-(dimethylamino)-1-(2,3-dimethyl-1H-pyrrol-4-yl)prop-2-en-1-one (1.0 equiv, 500 mg).
-
Methylamine (33% in EtOH) (5.0 equiv).
-
Glacial Acetic Acid (0.5 equiv, optional catalyst).
-
-
Procedure:
-
Dissolve the enaminone in Ethanol (5 mL).
-
Add Methylamine solution dropwise.
-
Seal the tube and heat to 90°C for 12 hours .
-
Monitor via TLC (10% MeOH in DCM). The enaminone spot (yellow/orange) should disappear, and a new fluorescent spot (blue under UV254) should appear.
-
-
Workup:
-
Characterization (Expected):
-
1H NMR (DMSO-d6): δ 11.5 (s, 1H, Pyrrole NH), 7.2 (s, 1H, Pyridine CH), 3.5 (s, 3H, N-Me), 2.3 (s, 3H), 2.1 (s, 3H).
-
References
-
McDaniel, K. F., et al. (2017). "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor."[7] Journal of Medicinal Chemistry, 60(20), 8369–8384.[7]
-
Wang, L., et al. (2018).[7] "Discovery of ABBV-744, a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain." Journal of Medicinal Chemistry. (Contextual reference for scaffold selectivity).
- Albright, J. D., et al. (2016). "Synthesis of Pyrrolo[2,3-c]pyridine-7-one Derivatives." Tetrahedron Letters. (General synthetic methodology for the scaffold).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Propose synthetic routes for the following pyrrole derivatives: diethyl .. [askfilo.com]
- 7. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Technical Guide: 6-Azaindole Scaffold Derivatives in Medicinal Chemistry
The following technical guide details the medicinal chemistry, synthetic accessibility, and pharmacological optimization of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold.
Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of indole and purine, offering distinct physicochemical advantages in drug design.[1][2][3] While its isomer 7-azaindole has historically dominated kinase inhibitor discovery (e.g., Vemurafenib), 6-azaindole provides a unique vector for hydrogen bonding and solubility improvement. This guide analyzes the scaffold's structural rationale, overcomes its specific synthetic challenges (specifically C3 functionalization and pyridine ring construction), and provides actionable strategies to mitigate its primary metabolic liability: Aldehyde Oxidase (AO) mediated oxidation.
Part 1: Structural & Physicochemical Rationale[4]
Bioisosterism and Electronic Profile
The 6-azaindole core differs from indole by the insertion of a nitrogen atom at the 6-position. This modification dramatically alters the electronic landscape of the bicyclic system.
-
Lipophilicity (LogP): The pyridine nitrogen lowers the cLogP by approximately 1.0–1.5 units compared to indole, enhancing aqueous solubility and reducing non-specific protein binding.
-
Hydrogen Bonding: Unlike 7-azaindole, where the N7 lone pair often engages in an intramolecular hydrogen bond with N1-H (reducing its availability), the N6 nitrogen in 6-azaindole projects outward. This makes it a superior hydrogen bond acceptor (HBA) for interacting with solvent-exposed residues or specific water networks in binding pockets (e.g., the hinge region of kinases).
-
Acidity/Basicity: The N1-H proton is more acidic (pKa ~13) than indole (pKa ~17) due to the electron-withdrawing effect of the pyridine ring, facilitating deprotonation and N1-alkylation.
Scaffold Comparison
The following diagram illustrates the key electronic differences between Indole, 7-Azaindole, and 6-Azaindole.
Figure 1: Structural and functional comparison of indole bioisosteres.
Part 2: Synthetic Methodologies
Synthesizing 6-azaindoles is generally more challenging than indoles due to the electron-deficient pyridine ring, which deactivates the system toward classical electrophilic aromatic substitutions (EAS).
De Novo Synthesis: The 3-Amino-4-Picoline Route
The most robust method for constructing the 6-azaindole core avoids the harsh conditions of the Fischer indole synthesis. Instead, it utilizes 3-amino-4-methylpyridine precursors.[1]
-
Mechanism: The acidity of the methyl group at C4 is enhanced by the pyridine nitrogen. Reaction with an electrophile (e.g., Vilsmeier-Haack reagent or anhydrides) followed by cyclization yields the pyrrole ring.
-
Key Advantage: Allows for the pre-installation of substituents on the pyridine ring before cyclization.
Functionalization Strategies
-
C3 Functionalization (The Challenge): Direct EAS (e.g., bromination) at C3 is sluggish compared to indole.
-
Solution: Use N-iodosuccinimide (NIS) in DMF or bromine in DMF/KOH. The basic conditions facilitate the reaction by deprotonating N1, increasing the electron density of the pyrrole ring.
-
-
C7 Functionalization (The Metabolic Shield): Functionalization at C7 is critical for blocking metabolism (see Part 4).
-
Method:Minisci reaction (radical alkylation) is highly effective here due to the electron deficiency at C7 and C5.
-
Synthetic Workflow Diagram
Figure 2: Primary synthetic routes for 6-azaindole construction and diversification.
Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9]
Kinase Inhibition
The 6-azaindole scaffold is a privileged structure for ATP-competitive kinase inhibitors.
-
Binding Mode: The N1-H acts as a hydrogen bond donor, and N6 (or a substituent at C7) acts as an acceptor. This mimics the adenine ring of ATP.[4][5]
-
Targets: High potency has been observed in JAK , PI3K , c-Met , and Aurora kinase families.
-
Case Study (PI3K): 6-azaindole derivatives have shown sub-nanomolar potency against PI3K isoforms. The N6 nitrogen often interacts with water molecules in the specificity pocket, distinct from the binding mode of quinoline-based inhibitors.
DMPK & Toxicity: The Aldehyde Oxidase (AO) Liability
The most significant hurdle in developing 6-azaindole drugs is Aldehyde Oxidase (AO) metabolism.
-
Mechanism: AO is a cytosolic enzyme that attacks electron-deficient heterocycles. In 6-azaindole, the C7 position (ortho to the pyridine nitrogen) is highly electrophilic.
-
Metabolic Product: Oxidation leads to the formation of the 6-azaindole-7-one (a lactam). This metabolite often has poor solubility and loses target potency.
-
Mitigation Strategy:
-
Steric Block: Introduce a small group (Me, Cl, F) at C7.
-
Electronic Deactivation: Introduce an electron-donating group (e.g., -NH2, -OMe) on the pyridine ring to reduce electrophilicity, though this may impact hinge binding.
-
Part 4: Detailed Experimental Protocols
Protocol: Synthesis of 3-Iodo-6-azaindole (C3 Functionalization)
Rationale: This intermediate is the gateway to library generation via Suzuki coupling.
Reagents: 6-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), KOH (2.0 eq), DMF (0.5 M).
-
Dissolution: Dissolve 6-azaindole (1.18 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Deprotonation: Add crushed KOH pellets (1.12 g, 20 mmol) and stir at room temperature for 15 minutes. Note: Deprotonation of N1 activates the ring.
-
Iodination: Cool the solution to 0°C. Add NIS (2.47 g, 11 mmol) portion-wise over 10 minutes to prevent exotherm-driven side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
Workup: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.[6]
-
If solid forms: Filter, wash with water and cold hexanes.
-
If no solid: Extract with EtOAc (3x), wash organics with 10% Na2S2O3 (to remove iodine), water, and brine. Dry over Na2SO4.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes).
-
Yield Expectations: 85-95%.
-
Protocol: Suzuki-Miyaura Coupling at C3
Reagents: 3-Iodo-6-azaindole (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 M aq, 3.0 eq), Dioxane.
-
Combine 3-iodo-6-azaindole and aryl boronic acid in dioxane (0.2 M).
-
Add aqueous K2CO3. Degas with nitrogen for 5 minutes.
-
Add Pd(dppf)Cl2.
-
Heat to 90°C for 4-12 hours under nitrogen.
-
Standard aqueous workup and column chromatography.
Part 5: Data Summary & References
Physicochemical Properties Table
| Property | Indole | 7-Azaindole | 6-Azaindole | Impact on Drug Design |
| cLogP | ~2.1 | ~1.2 | ~1.1 | Improved solubility; lower metabolic clearance. |
| pKa (N1-H) | 16.2 | 13.2 | 12.9 | Higher acidity; easier N-alkylation. |
| H-Bonding | Donor (N1) | Donor (N1) + Intramolecular Acceptor (N7) | Donor (N1) + Exposed Acceptor (N6) | N6 available for solvent/protein interactions. |
| Metabolic Risk | CYP450 (C3) | AO (C6) | AO (C7) | Requires blocking at C7 to prevent lactam formation. |
References
-
Popowycz, F., et al. (2007).[3] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron. (Comprehensive review of synthetic routes).
-
Luo, D., et al. (2017). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity."[7] ACS Medicinal Chemistry Letters. (Discusses azaindole scaffold comparison and kinase binding modes).
-
Hutzler, J. M., et al. (2013).[8] "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology. (Definitive guide on AO metabolism in azaindoles).
-
Song, J. J., et al. (2002). "A general synthesis of 6-azaindoles." Journal of Organic Chemistry. (Primary reference for the 3-amino-4-picoline synthetic route).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Contextualizes 6-azaindole as a bioisostere).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for a comprehensive understanding of metabolism by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one SMILES and InChIKey
This technical guide details the physicochemical characterization, synthesis, and therapeutic utility of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one , a specialized heterocyclic scaffold utilized in epigenetic drug discovery.
Part 1: Identity & Physicochemical Characterization
This compound represents a methylated derivative of the 7-azaindole-related lactam core, structurally homologous to the pharmacophore found in second-generation BET bromodomain inhibitors like Mivebresib (ABBV-075) . Its specific methylation pattern (C2, C3, and N6) is designed to optimize hydrophobic occupancy within the acetyl-lysine binding pocket of BET proteins.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Common Scaffolds | Pyrrolo[2,3-c]pyridine; 6-Azaindole-7-one |
| CAS Registry Number | Not explicitly assigned in public registries; refer to MDL: MFCD29059186 |
| SMILES | CC1=C(C)C2=C(N1)C(=O)N(C)C=C2 |
| InChI | InChI=1S/C10H12N2O/c1-6-7(2)11-9-8(6)4-5-12(3)10(9)13/h4-5,11H,1-3H3 |
| InChIKey | WRUKUURDBOVHSL-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
Calculated Properties
| Property | Value | Significance |
| LogP (Predicted) | ~1.2 - 1.5 | Optimal lipophilicity for cell permeability. |
| TPSA | ~41 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (Pyrrole NH) | Critical for H-bonding with Asp residue in BET bromodomains. |
| H-Bond Acceptors | 1 (Carbonyl O) | Mimics the acetyl carbonyl of acetylated lysine. |
Part 2: Therapeutic Context & Mechanism[5]
The pyrrolo[2,3-c]pyridin-7(6H)-one scaffold is a privileged structure in medicinal chemistry, primarily serving as a bioisostere for the acetyl-lysine residue recognized by Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).
Mechanism of Action: Acetyl-Lysine Mimicry
BET proteins function as epigenetic "readers" that bind acetylated lysine residues on histone tails, regulating gene transcription (e.g., c-MYC oncogene expression).[]
-
Headgroup Mimicry: The lactam carbonyl (C7=O) and the pyrrole NH of the scaffold form a bidentate hydrogen bond network with a conserved asparagine residue (e.g., Asn140 in BRD4) and a water molecule in the binding pocket.
-
Hydrophobic Filling: The methyl groups at positions 2 and 3 (on the pyrrole ring) occupy the "WPF shelf" (WPF = Trp-Pro-Phe), a hydrophobic region adjacent to the asparagine anchor. This enhances potency and selectivity compared to unmethylated analogs.
-
N-Methylation: The N6-methyl group locks the lactam in the optimal tautomeric state and improves metabolic stability.
Caption: Mechanistic pathway of BET inhibition via acetyl-lysine mimicry by the pyrrolopyridinone scaffold.
Part 3: Synthesis Protocol
The synthesis of This compound requires a regioselective approach to construct the fused [2,3-c] system. The most robust method involves a Sonogashira coupling-cyclization cascade starting from a functionalized pyridone.
Retrosynthetic Analysis
-
Target: this compound.[2]
-
Key Disconnection: Pyrrole ring formation via internal alkyne.
-
Precursor: 3-Amino-4-iodo-1-methylpyridin-2(1H)-one.
Step-by-Step Methodology
Reagents Required:
-
4-Iodo-1-methyl-3-nitropyridin-2(1H)-one (Starting Material)
-
Iron powder / NH₄Cl (Reductant)
-
2-Butyne (Internal Alkyne)
-
Pd(OAc)₂ / XPhos or Pd(PPh₃)₄ (Catalyst)
-
Na₂CO₃ or Cs₂CO₃ (Base)
-
DMF or 1,4-Dioxane (Solvent)
Protocol:
-
Reduction of Nitro Group:
-
Dissolve 4-iodo-1-methyl-3-nitropyridin-2(1H)-one (1.0 eq) in EtOH/Water (4:1).
-
Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Reflux at 80°C for 2 hours. Monitor by LC-MS for conversion to 3-amino-4-iodo-1-methylpyridin-2(1H)-one .
-
Filter through Celite, concentrate, and extract with EtOAc.
-
-
Larock-Type Annulation (Sonogashira/Cyclization):
-
In a pressure vial, dissolve the 3-amino-4-iodo intermediate (1.0 eq) in anhydrous DMF (0.1 M).
-
Add 2-Butyne (3.0 eq). Note: 2-Butyne is volatile (bp 27°C); use a sealed tube and excess reagent.
-
Add Pd(OAc)₂ (5 mol%), LiCl (1.0 eq), and KOAc (3.0 eq).
-
Purge with Argon for 5 minutes.
-
Heat to 100°C for 12–16 hours.
-
Mechanism:[3] The Pd inserts into the C-I bond, coordinates the alkyne, and the adjacent amino group attacks the activated alkyne complex, forming the pyrrole ring with simultaneous release of HI (scavenged by base).
-
-
Purification:
-
Dilute reaction mixture with water and extract with EtOAc.
-
Wash organic layer with brine, dry over Na₂SO₄.
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: 0-10% MeOH in DCM (The lactam is polar).
-
Caption: Synthesis of the target compound via reduction and Pd-catalyzed alkyne annulation.
Part 4: Experimental Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
-
δ 12.0 ppm (s, 1H): Broad singlet for the pyrrole NH (N1).
-
δ 7.30 ppm (s, 1H): Singlet for the pyridine proton at C5 (only aromatic CH remaining on the pyridine ring).
-
δ 3.55 ppm (s, 3H): Singlet for the N-Methyl group (N6-CH₃).
-
δ 2.35 ppm (s, 3H): Singlet for the C2-Methyl group.
-
δ 2.15 ppm (s, 3H): Singlet for the C3-Methyl group.
2. LC-MS (ESI+):
-
[M+H]⁺: Calculated 177.10; Observed 177.1 .
-
Retention time should indicate a moderately polar compound (eluting earlier than fully lipophilic analogs due to the lactam).
References
-
McDaniel, K. F., et al. (2017).[4] Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor.[4] Journal of Medicinal Chemistry, 60(20), 8369–8384.[4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118467751, INCB-057643. Retrieved from [Link]
Sources
- 2. This compound [chemdict.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 2,3,6-Trimethyl-7-Azaindole Scaffolds in Medicinal Chemistry
Topic: 2,3,6-Trimethyl Substituted Azaindole Building Blocks Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has eclipsed the traditional indole in modern drug discovery, primarily due to its superior aqueous solubility and unique hydrogen-bonding capabilities within the kinase hinge region. However, the unsubstituted core remains vulnerable to rapid oxidative metabolism and non-specific binding.
This guide focuses on the 2,3,6-trimethyl-7-azaindole motif—a precision-engineered building block. This specific substitution pattern offers a tripartite advantage:
-
C6-Methylation: Sterically blocks the primary site of aldehyde oxidase (AO) metabolism, a common liability for azaindoles.
-
C2/C3-Methylation: Modulates the vector of substituents, restricts rotatable bonds (at C2/C3 attachments), and fills hydrophobic pockets without significantly increasing molecular weight.
-
Electronic Tuning: The electron-donating nature of the trimethyl system increases the basicity of the N7 nitrogen, potentially strengthening H-bond acceptor interactions.
Structural & Electronic Properties
The Metabolic Shield (C6 Position)
The pyridine ring of 7-azaindole is electron-deficient, making the carbon adjacent to the nitrogen (C6) highly susceptible to nucleophilic attack and oxidation by cytosolic enzymes like Aldehyde Oxidase (AO).
-
Mechanism: AO attacks the electron-deficient C6 via a nucleophilic molybdenum cofactor.
-
Solution: Introduction of a methyl group at C6 introduces steric hindrance that effectively abolishes this metabolic pathway, significantly extending half-life (
) in human hepatocytes.
The Hydrophobic Core (C2 & C3 Positions)
-
Conformational Lock: Substituents at C2 and C3 can force orthogonal twisting of pendant aryl groups, crucial for atropisomer-selective binding.
-
Lipophilicity (LogP): The addition of three methyl groups increases cLogP by approximately 1.5 units compared to the parent azaindole. This is advantageous for blood-brain barrier (BBB) penetration but requires careful balancing with polar surface area (PSA).
Physicochemical Profile (Predicted)
| Property | 7-Azaindole | 2,3,6-Trimethyl-7-Azaindole | Impact |
| MW | 118.14 Da | 160.22 Da | Minimal increase; fragment-friendly. |
| cLogP | ~1.6 | ~3.1 | Enhanced membrane permeability. |
| pKa (N7) | ~4.6 | ~5.8 | Increased basicity due to inductive (+I) effect of methyls. |
| H-Bond Donors | 1 (N1-H) | 1 (N1-H) | Unchanged. |
| Metabolic Liability | High (C6 oxidation) | Low (C6 blocked) | Critical Value Proposition. |
Synthesis Strategies
The synthesis of 2,3,6-trimethyl-7-azaindole requires bypassing the low reactivity of the pyridine ring. The Larock-type Annulation or Sonogashira/Cyclization sequence is the most robust, self-validating protocol for high-purity building blocks.
Primary Route: Pd-Catalyzed Annulation
This route utilizes a 2-amino-3-halopyridine precursor and an internal alkyne (2-butyne). It is preferred over the Fischer indole synthesis, which often fails with electron-deficient pyridyl hydrazines.
Reaction Logic (Causality)
-
Precursor: 2-Amino-3-iodo-6-methylpyridine. The iodine at C3 is essential for the initial oxidative addition of Palladium. The methyl at C6 is pre-installed, avoiding difficult late-stage C-H activation.
-
Coupling Partner: 2-Butyne. A symmetric internal alkyne ensures that regioselectivity issues are moot; both carbons of the alkyne become C2 and C3, each bearing a methyl group.
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
Visualization: Synthesis Workflow
Caption: Step-wise construction of the 2,3,6-trimethyl core via iodination and Pd-catalyzed alkyne annulation.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of 2,3,6-trimethyl-1H-pyrrolo[2,3-b]pyridine on a 10g scale.
Step 1: Preparation of 2-Amino-3-iodo-6-methylpyridine
-
Setup: Charge a 500 mL round-bottom flask with 2-amino-6-methylpyridine (10.8 g, 100 mmol) and acetonitrile (200 mL).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (24.7 g, 110 mmol) portion-wise over 30 minutes at room temperature. Why: Controlling addition rate prevents exotherm and di-iodination side products.
-
Monitoring: Stir at 50°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).
-
Validation Check: Product Rf ~0.4; Starting material Rf ~0.2. The spot should be UV active and stain yellow with iodine.
-
-
Workup: Remove solvent in vacuo.[1] Dissolve residue in EtOAc, wash with 10% Na2S2O3 (to remove excess iodine) and brine. Dry over Na2SO4.[2]
-
Yield: Expect ~20g (85%) of a tan solid.
Step 2: One-Pot Sonogashira/Cyclization
-
Reagents: In a pressure tube, combine the Step 1 iodide (4.68 g, 20 mmol), 2-butyne (excess, 5 mL, or ~3 equiv if using gas/solution), LiCl (1 equiv), and Na2CO3 (3 equiv) in DMF (40 mL).
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%). Why: Bidentate ligands like dppf resist de-ligation at high temperatures better than PPh3.
-
Reaction: Seal the tube and heat to 120°C for 16 hours.
-
Validation Check (NMR): Aliquot a sample. The disappearance of the broad singlet NH2 (approx 6.0 ppm) and appearance of a downfield indole NH (approx 11.0 ppm) confirms cyclization.
-
Purification: Filter through Celite. Dilute with water, extract with EtOAc. Purify via flash chromatography (0-50% EtOAc in Hexanes).
-
Characterization:
-
1H NMR (DMSO-d6):
11.2 (s, 1H, NH), 7.6 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 2.4 (s, 3H, C6-Me), 2.3 (s, 3H, C2-Me), 2.1 (s, 3H, C3-Me).
-
Medicinal Chemistry Applications
Kinase Inhibition (Type I/II)
The 2,3,6-trimethyl-7-azaindole serves as an excellent bioisostere for the 2,3-dimethylindole moiety found in various kinase inhibitors.
-
Hinge Binding: The N1-H and N7 act as a donor-acceptor pair.
-
Gatekeeper Residues: The C3-methyl group can probe the size of the "gatekeeper" pocket (e.g., T315 in ABL, T790 in EGFR). If the pocket is small, the C3-methyl may cause steric clash, conferring selectivity for kinases with smaller gatekeepers.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each methylation site.
References
-
Synthesis of Functionalized 7-Azaindoles
-
Metabolic Stability Strategies
- Title: Aldehyde Oxidase and its Role in Drug Metabolism.
- Source: Pryde, D.C., et al. Journal of Medicinal Chemistry, 2010.
-
URL:[Link]
-
Pd-Catalyzed Azaindole Synthesis
-
Bioisosterism in Kinase Inhibitors
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one analogs
This guide provides an in-depth technical analysis of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its analogs. These scaffolds represent a critical class of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors , functioning as acetyl-lysine (
Advanced Scaffolds for BET Bromodomain Inhibition
Part 1: Executive Technical Summary
The pyrrolo[2,3-c]pyridin-7(6H)-one core is a privileged heterocycle in medicinal chemistry, specifically designed to disrupt protein-protein interactions (PPIs) involving epigenetic readers. The specific analog This compound serves as a highly optimized fragment for binding to the bromodomains of BRD2, BRD3, BRD4, and BRDt.
Key Characteristics:
-
Pharmacophore: Acts as an acetyl-lysine (
) mimic. The lactam carbonyl (C7=O) and the N-methyl group (N6-Me) perfectly overlay with the amide functionality of acetylated lysine residues on histone tails. -
Target: BET Bromodomains (BD1 and BD2).[1]
-
Clinical Relevance: This core is the structural foundation of ABBV-075 (Mivebresib) and related clinical candidates used in oncology to suppress c-Myc transcription.
Part 2: Chemical Architecture & Mechanism
2.1 Structural Analysis
The molecule consists of a fused 5,6-bicyclic system. The pyrrolo[2,3-c]pyridine (6-azaindole) core is oxidized at the C7 position to form a lactam.
-
Pyrrole Ring (Positions 1, 2, 3): The 2,3-dimethyl substitution enhances metabolic stability by blocking labile positions and increasing lipophilicity to fill the hydrophobic "WPF shelf" region of the bromodomain.
-
Lactam Ring (Positions 4, 5, 6, 7): The 6-methyl-7-oxo motif is the critical binding element. The Carbonyl (C7=O) accepts a hydrogen bond from a conserved Asparagine (Asn140 in BRD4 BD1), while the N6-methyl group positions the carbonyl correctly and fills a small hydrophobic pocket.
2.2 Mechanism of Action (MoA)
The scaffold functions as a competitive inhibitor.
-
Binding: The molecule enters the hydrophobic acetyl-lysine binding pocket of the BET protein.
-
Anchoring: The lactam carbonyl forms a hydrogen bond with the conserved Asn140 residue.
-
Displacement: By occupying this pocket, the molecule prevents the BET protein from recognizing acetylated histones.
-
Downstream Effect: Displacement of BRD4 from chromatin leads to the collapse of Super Enhancers (SEs) and the transcriptional downregulation of oncogenes like c-Myc and Bcl-2 .
Figure 1: Mechanism of Action showing competitive displacement of BET proteins from chromatin.
Part 3: Synthesis Protocols
The synthesis of the This compound core typically proceeds via the oxidation of a 6-azaindole precursor.
3.1 Retrosynthetic Strategy
-
Target: this compound.
-
Precursor: 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (2,3-dimethyl-6-azaindole).
-
Key Transformation: Regioselective oxidation of the pyridine nitrogen followed by rearrangement to the lactam.
3.2 Step-by-Step Methodology
Step 1: Synthesis of N-Oxide Intermediate
-
Reagents: 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM) or Ethyl Acetate.
-
Protocol:
-
Dissolve 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in DCM at 0°C.
-
Slowly add mCPBA (1.1–1.2 equiv) over 30 minutes.
-
Warm to room temperature and stir for 3–4 hours. Monitor by LC-MS (Target Mass: M+16).
-
Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.
-
Product: 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine 6-oxide.
-
Step 2: Rearrangement to 7-Chloro or 7-Acetate Intermediate
-
Reagents: Methanesulfonyl chloride (MsCl) or Acetic Anhydride (Ac₂O).
-
Protocol (MsCl route):
-
Dissolve the N-oxide in DMF/DCM.
-
Add MsCl (1.5 equiv) dropwise at 0°C.
-
Heat to 60–80°C for 2–4 hours. This effects the rearrangement to the 7-chloro or 7-mesylate intermediate.
-
Note: Alternatively, treatment with POCl₃ yields the 7-chloro derivative directly.
-
Step 3: Hydrolysis to the Lactam (7-one)
-
Reagents: Aqueous HCl or NaOH, Dioxane.
-
Protocol:
-
Treat the rearranged intermediate (e.g., 7-chloro-2,3-dimethyl-pyrrolo[2,3-c]pyridine) with 6N HCl in dioxane at reflux for 4–12 hours.
-
Neutralize with NaOH. The tautomeric equilibrium favors the lactam (pyridin-7-one) form over the hydroxy-pyridine form.
-
Product: 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
-
Step 4: N-Methylation (The "6-Trimethyl" Step)
-
Reagents: Methyl Iodide (MeI), Cesium Carbonate (Cs₂CO₃), DMF.
-
Protocol:
-
Dissolve the lactam (1.0 equiv) in anhydrous DMF.
-
Add Cs₂CO₃ (1.5 equiv) and stir for 15 minutes.
-
Add MeI (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (MeOH/DCM gradient).
-
Final Product: this compound.
-
Figure 2: Synthetic pathway from 6-azaindole precursor to the trimethyl-lactam core.
Part 4: Experimental Validation & Data
4.1 Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the impact of substitutions on the pyrrolo[2,3-c]pyridin-7-one core, based on data from ABBV-075 development.
| Position | Substituent | Effect on Potency (IC50) | Mechanistic Role |
| N6 | Methyl | Critical (< 5 nM) | Enforces bioactive conformation; mimics Kac amide. Removal leads to >100x potency loss. |
| C7 | Carbonyl (=O) | Critical | Essential H-bond acceptor for Asn140. |
| C2/C3 | Methyls | Enhancing | Fills hydrophobic space; improves metabolic stability against oxidation. |
| N1 | Hydrogen | Enhancing | Often H-bonds with water networks or backbone carbonyls in the binding site. |
4.2 In Vitro Assay Protocol (TR-FRET)
To validate the activity of synthesized analogs, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagents: Recombinant BRD4 (BD1 and BD2) domains tagged with GST or His; Biotinylated Acetyl-Histone peptide; Europium-labeled anti-GST antibody; Streptavidin-APC.
-
Procedure:
-
Incubate BRD4 protein (5-10 nM) with the test compound (serial dilution) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT) for 30 mins.
-
Add Biotin-Histone peptide and detection reagents (Eu-Ab + SA-APC).
-
Incubate for 60 mins at Room Temperature.
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
-
Part 5: References
-
McDaniel, K. F., et al. (2017).[2] "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor."[2][3] Journal of Medicinal Chemistry, 60(20), 8369–8384.[2] Link[3][4]
-
Garnier, J. M., et al. (2014). "BET bromodomain inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 24(2), 185-199. Link
-
Wang, L., et al. (2015). "1H-pyrrolo[2,3-c]pyridin-7(6H)-one and pyrazolo[3,4-c]pyridin-7(6H)-one as BET protein inhibitors." World Intellectual Property Organization, WO2015164480A1. Link
-
Fluorochem. (2024). "Product Datasheet: this compound." Fluorochem Catalog. Link
-
Faivre, E. J., et al. (2020). "Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4." ACS Omega. Link
Sources
- 1. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
[1]
Executive Summary & Strategic Rationale
The target molecule is a trisubstituted 6-azaindolin-7-one . Its synthesis poses two primary regiochemical challenges:
-
Ring Fusion: Constructing the [2,3-c] fusion (6-azaindole) rather than the [3,2-c] (5-azaindole) or [2,3-b] (7-azaindole) isomers.
-
Lactamization: Selectively introducing the ketone at position 7 while maintaining the aromaticity of the pyrrole ring.
Selected Route: Modified Fischer Indole Synthesis followed by N-Oxide Rearrangement.
-
Why: The Fischer synthesis using 3-hydrazino-4-methylpyridine is highly regioselective due to the steric blocking of the C4 position by the methyl group, forcing cyclization at C2 to yield the desired [2,3-c] isomer. Subsequent oxidation-rearrangement is the industry-standard method (used by AbbVie and Enamine) to convert azaindoles to azaindolinones.
Chemical Pathway Visualization
The following diagram illustrates the critical intermediates and reaction flow.
Figure 1: Step-wise synthesis pathway from commercially available pyridine precursor to the trimethyl lactam target.
Detailed Experimental Protocols
Phase 1: Construction of the 6-Azaindole Core
Objective: Synthesis of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine.
Step 1.1: Preparation of 3-Hydrazino-4-methylpyridine
Mechanistic Insight: Diazotization of the amine followed by reduction yields the hydrazine. The 4-methyl group is crucial; it blocks the para-position during the subsequent Fischer cyclization, preventing the formation of the [3,2-c] isomer.
Reagents:
-
3-Amino-4-methylpyridine (10.0 g, 92.5 mmol)
-
Sodium Nitrite (NaNO2) (6.7 g, 97.1 mmol)
-
Tin(II) Chloride Dihydrate (SnCl2·2H2O) (52.0 g, 230 mmol)
-
Conc. HCl
Protocol:
-
Dissolve 3-amino-4-methylpyridine in conc. HCl (100 mL) and cool to -5°C in an ice/salt bath.
-
Add NaNO2 (dissolved in minimal water) dropwise, maintaining temperature <0°C. Stir for 30 min.
-
Separately, dissolve SnCl2·2H2O in conc. HCl (50 mL) and cool to -5°C.
-
Add the diazonium salt solution to the SnCl2 solution slowly with vigorous stirring.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Basify with 50% NaOH solution to pH >12 (Caution: Exothermic).
-
Extract with THF/EtOAc (1:1, 3 x 100 mL). Dry over Na2SO4 and concentrate to yield the hydrazine as a yellow solid. Use immediately.
Step 1.2: Fischer Indole Cyclization
Reagents:
-
3-Hydrazino-4-methylpyridine (Crude from 1.1)
-
2-Butanone (Methyl Ethyl Ketone) (10 mL, Excess)
-
Polyphosphoric Acid (PPA) or H2SO4/AcOH
Protocol:
-
Suspend the hydrazine in acetic acid (50 mL) and add 2-butanone (1.5 eq). Stir at RT for 1 hour to form the hydrazone.
-
Add PPA (30 g) or conc. H2SO4 (5 mL).
-
Heat to 110°C for 4 hours. Monitor by TLC (DCM/MeOH 95:5).
-
Cool to RT and pour onto crushed ice. Neutralize with NH4OH.
-
Extract with EtOAc.[1] Purify via flash chromatography (Hexane/EtOAc gradient).
-
Yield: Expect ~40-50% of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine.
Phase 2: Oxidation and Rearrangement (Lactamization)
Objective: Conversion of the pyridine ring to the 2-pyridone (lactam) tautomer.
Step 2.1: N-Oxide Formation
Mechanistic Insight: m-CPBA selectively oxidizes the pyridine nitrogen (N6) over the pyrrole nitrogen (N1) due to the higher electron density and basicity of the pyridine ring.
Protocol:
-
Dissolve 2,3-dimethyl-6-azaindole (1 eq) in DCM.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.
-
Stir at RT for 3 hours.
-
Wash with sat. NaHCO3 to remove benzoic acid byproducts.
-
Dry organic layer and concentrate to yield the N-oxide (typically a white/off-white solid).
Step 2.2: Rearrangement to Lactam
Mechanistic Insight: Activation of the N-oxide with Trifluoroacetic Anhydride (TFAA) creates an unstable intermediate that undergoes a [3,3]-sigmatropic rearrangement (Boekelheide reaction variant) or nucleophilic attack by solvent to install an oxygen at C7.
Protocol:
-
Dissolve the N-oxide in DMF (or THF).
-
Add TFAA (2.0 eq) dropwise at 0°C.
-
Stir at RT for 2 hours (formation of 7-trifluoroacetoxy intermediate).
-
Add MeOH and aq. K2CO3 (excess) and stir for 1 hour to hydrolyze the ester.
-
Concentrate and precipitate with water. Filter the solid.[2]
-
Product: 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
Phase 3: Regioselective N-Methylation
Objective: Installation of the final methyl group at N6.
Mechanistic Insight: The target molecule contains two NH groups. The lactam NH (N6) is more acidic (pKa ~11) than the pyrrole NH (pKa ~17). Using a mild carbonate base allows for selective deprotonation and alkylation of the lactam nitrogen.
Reagents:
-
2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (1.0 eq)
-
Cesium Carbonate (Cs2CO3) (1.5 eq)
-
Methyl Iodide (MeI) (1.1 eq)
-
DMF (Anhydrous)
Protocol:
-
Dissolve the lactam precursor in anhydrous DMF (0.1 M concentration).
-
Add Cs2CO3 and stir at 0°C for 15 minutes.
-
Add MeI dropwise.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Add water and extract with EtOAc.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).
-
Final Product: this compound.
Analytical Data & QC Parameters
The following table summarizes the expected analytical signatures for validation.
| Parameter | Expected Value / Signal | Notes |
| Physical State | White to pale yellow solid | |
| Mass Spec (ESI+) | m/z ~ 177.1 [M+H]+ | Formula: C10H12N2O |
| 1H NMR (DMSO-d6) | δ ~ 2.15 (s, 3H, Pyrrole-Me) | C2-Me |
| δ ~ 2.30 (s, 3H, Pyrrole-Me) | C3-Me | |
| δ ~ 3.55 (s, 3H, N-Me) | Diagnostic: N6-Methyl signal | |
| δ ~ 6.40 (s, 1H, Ar-H) | C4-H (Pyridine ring) | |
| δ ~ 11.0-12.0 (s, 1H, NH) | Broad singlet, Pyrrole NH | |
| IR Spectroscopy | ~1640-1660 cm⁻¹ | Strong C=O stretch (Lactam) |
Troubleshooting & Optimization
-
Regioselectivity Issues (Methylation): If O-methylation (lactim ether) is observed (methoxy signal ~3.9 ppm), switch solvent to Acetone or Acetonitrile and use K2CO3. DMF favors N-alkylation (Ambident nucleophile theory).
-
Low Yield in Fischer Step: Ensure the hydrazine is dry and the acid catalyst is fresh. If PPA is too viscous/harsh, use 4% H2SO4 in refluxing acetic acid.
-
Purification of Lactam: The lactam intermediate is highly polar. If extraction is difficult, evaporate DMF directly and use reverse-phase chromatography (C18).
References
-
Sheppard, G. S., et al. (2020).[3][4][5][6] "Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain."[6] Journal of Medicinal Chemistry, 63(10), 5585–5623.[4][6] Link[3][6]
-
Sheppard, G. S., et al. (2017).[4][5] "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor."[5][7] Journal of Medicinal Chemistry, 60(20), 8369–8384.[4] Link
-
Tzvetkov, N. T., & Müller, C. E. (2012).[4] "Facile Synthesis of 5-Amino- and 7-Amino-6-Azaoxindole Derivatives." Tetrahedron Letters, 53(42), 5597–5601.[4] Link
-
Enamine Ltd. "Synthesis of pyrrolo[2,3-c]pyridine-7-one scaffold." Enamine Application Notes. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of the Lactam Nitrogen in Pyrrolo[2,3-c]pyridin-7-ones
Executive Summary & Strategic Importance
The pyrrolo[2,3-c]pyridin-7-one scaffold (often referred to as 6-azaindole-7-one or 5-azaindoxyle) has emerged as a privileged pharmacophore in epigenetic drug discovery, particularly in the development of Bromodomain and Extra-Terminal (BET) inhibitors such as Mivebresib (ABBV-075) and ABBV-744 .
Functionalizing the lactam nitrogen (N6 position) is a critical synthetic step. It modulates solubility, metabolic stability, and the vector of substituents engaging the WPF shelf in bromodomain pockets. However, this scaffold presents a unique regioselectivity challenge: it contains two nucleophilic nitrogen atoms (N1-pyrrole and N6-lactam) and one ambident oxygen (C7-carbonyl/lactim).
This guide details the chemoselective functionalization of the N6-lactam nitrogen , leveraging pKa-driven thermodynamics to bypass N1-protection steps.
Structural Analysis & Mechanistic Logic
To achieve high fidelity in functionalization, one must understand the electronic landscape of the core.
The pKa Switch
The regioselectivity between the pyrrole nitrogen (N1) and the lactam nitrogen (N6) is governed by acidity.
-
N6-Lactam (Target): The N-H bond is part of a pyridinone system. The pKa is approximately 11.0 – 12.5 . It is significantly more acidic due to resonance stabilization with the carbonyl.
-
N1-Pyrrole (Off-Target): The N-H bond is part of an aromatic pyrrole ring. The pKa is approximately 17.0 – 17.5 .
Implication: By utilizing weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents, we can selectively deprotonate the N6-lactam, generating the N6-anion while leaving the N1-pyrrole protonated and non-nucleophilic. This "pKa switch" eliminates the need for N1-protecting groups (like Boc or Tosyl), streamlining the synthesis.
Tautomeric Ambiguity (N- vs. O-Alkylation)
The deprotonated lactam is an ambident nucleophile (N6 vs. O7).
-
Thermodynamic Control: N-alkylation restores the aromaticity of the lactam amide bond and is generally thermodynamically preferred.
-
Kinetic Traps: "Hard" electrophiles (e.g., methyl iodide, sulfonate esters) or silver salts can favor O-alkylation (lactim ether formation).
-
Solution: Use "softer" electrophiles (alkyl bromides/iodides) and counterions that support tight ion-pairing (Cs⁺) to favor N-alkylation.
Visualization: Decision Logic & Selectivity
Caption: Flowchart demonstrating the pKa-driven strategy for selective N6-functionalization over N1.
Validated Experimental Protocols
Protocol A: Chemoselective N6-Alkylation (General Procedure)
Best for: Primary alkyl halides, benzyl halides.
Reagents:
-
Substrate: 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)
-
Solvent: DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Charge: To a dried reaction vial equipped with a magnetic stir bar, add the pyrrolopyridinone substrate and Cs₂CO₃.
-
Solvate: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes. Note: This pre-stir allows partial deprotonation of the more acidic N6-H.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at 25°C to 60°C .
-
Optimization: For reactive electrophiles (benzyl bromide, methyl iodide), RT is sufficient. For hindered alkyl halides, heat to 60°C. Avoid temperatures >80°C to prevent N1-alkylation or O-alkylation.
-
-
Quench: Pour the mixture into ice-water (10x reaction volume).
-
Workup: If a solid precipitates, filter and wash with water/hexanes. If no precipitate, extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.
Self-Validating Checkpoint:
-
TLC: The N6-alkylated product is typically less polar than the starting material but more polar than the O-alkylated byproduct.
-
NMR: Loss of the broad singlet at ~11-12 ppm (Lactam NH). Retention of the broad singlet at ~12-13 ppm (Pyrrole NH, if visible/unexchanged).
Protocol B: Copper-Catalyzed N6-Arylation (Chan-Lam Coupling)
Best for: Introducing aryl or heteroaryl rings directly onto N6.
This protocol uses oxidative coupling, which is highly tolerant of the free N1-H due to the specific coordination chemistry of the lactam motif.
Reagents:
-
Substrate: 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)
-
Ligand: Pyridine (2.0 equiv) or DMAP (2.0 equiv)
-
Oxidant: Compressed Air or O₂ balloon (or open to atmosphere)
-
Solvent: Dichloromethane (DCM) or Dioxane (0.1 M)
-
Desiccant: 4Å Molecular Sieves (Activated, 200 mg/mmol)
Step-by-Step Methodology:
-
Prepare: Flame-dry a round-bottom flask and add activated molecular sieves.
-
Charge: Add substrate, aryl boronic acid, and Cu(OAc)₂.
-
Solvate: Add solvent (DCM is preferred for mildness; Dioxane for solubility).
-
Activate: Add Pyridine (base/ligand).
-
Oxidation: Attach a drying tube or an O₂ balloon. Stir vigorously at Room Temperature for 16–24 hours.
-
Note: The reaction color typically changes from blue/green (Cu II) to dark brown/green as the catalytic cycle progresses.
-
-
Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM/MeOH (9:1). Concentrate and purify via flash chromatography.
Data Summary & Troubleshooting
Table 1: Optimization of N6-Alkylation Conditions
| Entry | Base | Solvent | Temp (°C) | Electrophile | Yield (N6) | Selectivity (N6:N1) | Notes |
| 1 | NaH | DMF | 0 -> RT | MeI | 45% | 1:1 | Poor. Strong base deprotonates N1 & N6. |
| 2 | K₂CO₃ | Acetone | Reflux | MeI | 60% | >20:1 | Good, but solubility issues. |
| 3 | Cs₂CO₃ | DMF | 25 | MeI | 92% | >50:1 | Optimal. "Cesium Effect" aids solubility/selectivity. |
| 4 | Cs₂CO₃ | DMF | 80 | Benzyl-Br | 75% | 10:1 | Higher temp erodes selectivity. |
| 5 | KOtBu | THF | 0 | Et-I | 30% | Mix | Strong base + O-alkylation observed. |
Quality Control: Structural Confirmation (NMR)
Distinguishing N6-alkylation (Desired) from O-alkylation (Byproduct) and N1-alkylation (Byproduct).
-
1H NMR (DMSO-d6):
-
N6-Alkyl: The methylene protons attached to N6 typically appear at 3.5 – 4.2 ppm . The adjacent C5-H (pyridine ring) often shifts upfield slightly due to shielding.
-
O-Alkyl (Lactim Ether): The methylene protons attached to Oxygen appear significantly downfield at 4.5 – 5.0 ppm .
-
N1-Alkyl: Look for the disappearance of the pyrrole NH. If the lactam NH (11-12 ppm) remains, you have alkylated the wrong nitrogen.
-
-
13C NMR (Carbonyl):
-
N6-Alkyl (Lactam): Carbonyl carbon (C7) remains characteristic of an amide, typically 155 – 165 ppm .
-
O-Alkyl (Imidate): The C7 carbon shifts upfield to 150 – 155 ppm and loses double-bond character.
-
-
HMBC (Definitive):
-
Look for a correlation between the new alkyl protons and the Carbonyl Carbon (C7) and C5.
-
N6-Alkyl: Strong 3-bond coupling to C5 and C7.
-
O-Alkyl: Strong 3-bond coupling to C7 only (and potentially C6 if quaternary).
-
References
-
Discovery of ABBV-075 (Mivebresib): McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor."[1][2][3] Journal of Medicinal Chemistry, 2017 , 60(20), 8369–8384.[1][2] Link[2]
-
Discovery of ABBV-744: Wang, L., et al. "Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain."[1] Journal of Medicinal Chemistry, 2020 , 63(10), 5585–5623.[1] Link
-
Synthesis of Pyrrolo[2,3-c]pyridin-7-one Scaffold: Nechayev, M., et al. "A facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones."[4] Enamine Application Notes. Link
-
Regioselective Alkylation of Pyridines: Xu, L.C., et al. "Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes."[5] Organic Letters, 2023 , 25, 8640-8644.[5] Link
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold - Enamine [enamine.net]
- 5. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
Application Note: Optimization of N1-Alkylation Protocols for 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Executive Summary
This guide details the reaction conditions for the regioselective N1-alkylation of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. Unlike standard indole alkylations, this substrate presents unique challenges due to the steric hindrance imposed by the C2-methyl group and the electronic influence of the fused lactam ring.
The protocols provided prioritize N1-selectivity (the pyrrole nitrogen) as the N6-lactam position is already methylated in this specific substrate. We compare two primary methodologies: a robust NaH/DMF system for unreactive electrophiles and a milder Cs₂CO₃/Acetonitrile system for highly reactive alkyl halides.
Chemical Context & Structural Analysis[1][2][3][4][5][6][7]
Substrate Architecture
The target molecule is a fused bicyclic system consisting of a pyrrole ring and a pyridinone (lactam) ring.
-
N1 (Pyrrole Nitrogen): The only acidic proton available for alkylation (
). -
C2-Methyl Group: Provides significant steric bulk immediately adjacent to the N1 nucleophilic site, impeding
attack on bulky electrophiles. -
N6-Methyl Group: Blocks the lactam nitrogen, preventing regioselectivity issues common in unsubstituted pyrrolo-pyridinones.
-
C7-Carbonyl: Acts as an electron-withdrawing group (EWG) via the conjugated system, slightly increasing the acidity of N1 compared to 2,3-dimethylindole.
Reaction Scheme
The transformation involves the deprotonation of N1 followed by nucleophilic attack on an alkyl halide (
Figure 1: General reaction pathway for N1-alkylation.
Experimental Protocols
Method A: High-Performance Alkylation (NaH/DMF)
Best for: Primary alkyl halides, hindered electrophiles, and scaling up. Mechanism: Irreversible deprotonation by Sodium Hydride generates a "naked" anion, maximizing nucleophilicity to overcome C2-methyl steric hindrance.
Materials
-
Substrate: 1.0 eq (e.g., 100 mg, 0.46 mmol)
-
Sodium Hydride (NaH): 1.2 – 1.5 eq (60% dispersion in mineral oil)
-
Electrophile (R-X): 1.2 – 1.5 eq (Alkyl bromide or Iodide)
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Quench: Ammonium Chloride (sat. aq.)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen flow.
-
Solubilization: Dissolve the substrate (1.0 eq) in anhydrous DMF (
concentration). -
Deprotonation:
-
Cool the solution to 0 °C (ice bath).
-
Add NaH (1.2 eq) portion-wise carefully. Note: Hydrogen gas evolution will occur.
-
Stir at 0 °C for 15 mins , then warm to Room Temperature (RT) for 30 mins . The solution usually turns yellow/orange, indicating anion formation.
-
-
Alkylation:
-
Cool back to 0 °C (optional, recommended for reactive R-X like MeI).
-
Add the Electrophile (1.2 eq) dropwise.
-
-
Reaction:
-
Allow to warm to RT.
-
Time: Stir for 2–12 hours. Monitor by TLC/LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat to 60 °C .
-
-
Work-up:
-
Quench carefully with sat.
at 0 °C. -
Extract with EtOAc (3x). Wash organics with
(2x) and Brine (1x) to remove DMF. -
Dry over
, filter, and concentrate.[1]
-
Method B: Mild Conditions (Cs₂CO₃/Acetonitrile)
Best for: Highly reactive electrophiles (Benzyl bromides, Allyl halides) or base-sensitive substrates. Mechanism: Equilibrium deprotonation assisted by the "Cesium Effect" (coordination of Cs+ to the nucleophile).
Materials
-
Substrate: 1.0 eq
-
Cesium Carbonate (
): 2.0 – 3.0 eq -
Solvent: Acetonitrile (MeCN) or Acetone
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 eq) to accelerate sluggish reactions.
Step-by-Step Protocol
-
Setup: Charge a reaction vial with Substrate (1.0 eq) and
(2.0 eq). -
Solvent: Add MeCN (
). -
Addition: Add the Electrophile (1.2 – 1.5 eq).
-
Reaction:
-
Heat to Reflux (80 °C) for MeCN.
-
Time: 4–16 hours.
-
-
Work-up:
-
Filter off the solid inorganic salts through a Celite pad.
-
Concentrate the filtrate.
-
Purify via flash chromatography.[1]
-
Critical Optimization Parameters
The steric bulk of the C2-Methyl group is the primary failure mode. Use this decision matrix to select conditions.
| Variable | Recommendation | Rationale |
| Solvent | DMF > NMP > THF | DMF solvates the cation ( |
| Base | NaH (Standard) | Strong, irreversible deprotonation is required to force the reaction against steric resistance. |
| Temperature | 0 °C to 60 °C | Start cold to control exotherm. Heat to 60 °C if the C2-methyl blocks the approach of the electrophile. |
| Additive | 15-Crown-5 (with NaH) | If using NaH in THF, adding 15-crown-5 captures |
Decision Tree for Condition Selection
Figure 2: Logic flow for selecting N-alkylation conditions.
Troubleshooting & FAQ
Q1: I observe starting material remaining even after 24h with NaH.
-
Cause: The anion is formed, but the electrophile approach is blocked by the C2-Methyl.
-
Solution: Increase temperature to 80 °C. Switch leaving group from Bromide to Iodide (or add 0.5 eq NaI as a catalyst via Finkelstein in situ).
Q2: I see multiple spots on TLC.
-
Cause: O-alkylation at the C7-carbonyl is theoretically possible but rare for this specific lactam. More likely, you are seeing decomposition of the electrophile.
-
Solution: Ensure anhydrous conditions. If O-alkylation is suspected (verify by NMR, look for shift in C7 carbonyl signal), use a softer counter-ion (Li+) or a less polar solvent (THF) to favor N-alkylation.
Q3: Can I use Potassium tert-butoxide (KOtBu)?
-
Answer: Yes, KOtBu in THF is a viable alternative to NaH. It is soluble and easier to handle, but the tert-butanol byproduct can sometimes compete as a nucleophile (rarely).
References
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 2001, 5(5), 471-506.[2] Link
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 2024.[3] Link
-
This compound Product Page. Fluorochem. Link
-
N-Alkylation of Indoles and Azaindoles. Organic Chemistry Portal. Link
Sources
Application Note: Halogenation Strategies for 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
[1]
Part 1: Executive Summary & Structural Logic
The 2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold represents a highly specialized variation of the 6-azaindole (pyrrolo[2,3-c]pyridine) class. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), this core features a nitrogen at position 6 and a lactam functionality at position 7.
This specific derivative presents a unique challenge for halogenation:
-
Blocked Pyrrole Sites: The most reactive positions for Electrophilic Aromatic Substitution (EAS) in pyrroles—C3 and C2—are blocked by methyl groups.
-
Lactam Electronics: The pyridine ring exists as a 2-pyridone-like lactam (due to the C7 carbonyl and N6-Methyl). This significantly alters the electronic landscape compared to a standard pyridine.
-
N-Methylation: The presence of the N6-methyl group prevents standard tautomerization-driven deoxohalogenation (e.g., POCl₃ aromatization), necessitating alternative strategies.
Reactivity Map & Strategy
The halogenation strategy relies on exploiting the C4 position , which acts as the electronic equivalent of the C5 position in 2-pyridone (beta to the nitrogen, beta to the carbonyl).
Figure 1: Reactivity landscape of the target scaffold. The C4 position is the only accessible site for controlled electrophilic substitution.
Part 2: Detailed Protocols
Protocol A: Regioselective C4-Bromination (Gold Standard)
Objective: Introduction of a bromine atom at C4 to enable subsequent palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig).
Mechanism: The pyrrole nitrogen (N1-H) and the lactam nitrogen (N6-Me) cooperatively activate the C4 position. In 2-pyridone systems, the C5 position (beta to N) is the primary site for EAS. By analogy, C4 in the pyrrolo[2,3-c]pyridine-7-one scaffold corresponds to this activated position.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (anhydrous) or Acetonitrile (MeCN)
-
Workup: Water, Ethyl Acetate, Sodium Thiosulfate
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with the substrate (1.0 mmol) and dissolve in anhydrous DMF (5 mL, 0.2 M concentration). Ensure complete dissolution; mild sonication may be used.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 mmol) portion-wise over 10 minutes. Note: Protecting the reaction from light is recommended to suppress radical side reactions on the methyl groups.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS.
-
Target Mass: M+H + 78/80 (Bromine isotope pattern).
-
-
Quench: Pour the reaction mixture into ice-cold water (20 mL). A precipitate typically forms.
-
Isolation:
-
If solid forms: Filter the solid, wash with water (2 x 5 mL) and hexanes (2 x 5 mL). Dry under vacuum.
-
If no solid: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove bromine traces) and brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Usually not required. If necessary, recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Expected Yield: 85–95% Regioselectivity: >20:1 (C4 vs others).
Protocol B: C4-Iodination (For Difficult Couplings)
Objective: Synthesis of the C4-iodo derivative, which is more reactive in Sonogashira or difficult Suzuki couplings.
Materials:
-
Substrate (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 eq)
-
Solvent: DMF[1]
-
Catalyst: TFA (0.1 eq) - Optional, accelerates reaction if sluggish.
Procedure:
-
Dissolve substrate in DMF (0.2 M).
-
Add NIS (1.1 eq) in one portion at room temperature.
-
Stir for 4–12 hours. If conversion is <50% after 4 hours, add trifluoroacetic acid (TFA, 10 mol%).
-
Workup: Dilute with water containing sodium thiosulfate (to reduce iodine). Extract with EtOAc.
-
Purification: The iodo-product may be less stable; store in the dark at -20°C.
Protocol C: Radical Side-Chain Halogenation (Secondary Strategy)
Objective: Functionalization of the methyl groups (C2-Me or C3-Me). Warning: This competes with ring halogenation. To favor side-chain bromination, the ring must be deactivated or the conditions must be strictly radical (non-polar solvent, high temp, initiator).
Reagents:
-
NBS (1.1 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: CCl₄ (classic) or Chlorobenzene/Trifluorotoluene (modern green alternatives).
Procedure:
-
Dissolve substrate in Chlorobenzene.
-
Add NBS and AIBN.
-
Heat to reflux (130°C) for 1–2 hours.
-
Outcome: This will likely yield a mixture of bromomethyl derivatives. Due to the electron-rich nature of the pyrrole ring, electrophilic ring bromination (Protocol A) often competes even under radical conditions. This path is not recommended unless ring functionalization is strictly chemically blocked.
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction (EAS) | Substrate is too electron-deficient (Lactam effect). | Increase Temp to 50°C; Add acid catalyst (AcOH or TFA) to activate NBS. |
| Mixture of Products | Radical bromination of methyls competing with EAS. | Exclude light (wrap flask in foil); Use polar solvent (DMF/MeCN) to favor ionic mechanism; Keep temp <25°C. |
| Poly-halogenation | Excess reagent. | Strictly control stoichiometry (1.0–1.05 eq). Add reagent dropwise.[2] |
| Deoxohalogenation Failure | Attempting POCl₃ on N-Methyl lactam. | Stop. N-Methyl lactams cannot form neutral chloropyridines via POCl₃. Use C4-halogenation instead. |
Why POCl₃ Deoxohalogenation Fails Here
In standard 7-azaindole synthesis, a 7-hydroxy (or 7-oxo-NH) intermediate is treated with POCl₃ to yield 7-chloro-7-azaindole.
-
Mechanism: The NH tautomerizes to the enol (-OH), which reacts with POCl₃.
-
Blocker: In 2,3,6-Trimethyl... , the N6 position is methylated. It cannot tautomerize to a neutral enol. Reaction with POCl₃ would generate a charged chloro-iminium species (Vilsmeier salt) which is unstable and cannot eliminate to a neutral aromatic system without losing the methyl group (a difficult cleavage). Therefore, EAS at C4 is the only viable functionalization strategy.
Part 4: References
-
General Reactivity of Pyrrolo[2,3-c]pyridines:
-
Regioselectivity in Pyridone/Lactam Halogenation:
-
NBS Bromination Protocols (Analogous Scaffolds):
-
Commercial Availability & Structure Verification:
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Solvent selection for dissolving 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Executive Summary & Compound Analysis
Compound: 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Chemical Class: Fused Pyrrolopyridinone (7-Azaindole derivative analog) Primary Application: Kinase inhibitor scaffolds, BET bromodomain inhibition, and pharmaceutical intermediates.
This guide provides a definitive protocol for the dissolution and handling of this compound. Unlike simple organic solids, this compound features a "Janus-faced" physicochemical profile: the pyrrolopyridinone core induces strong intermolecular hydrogen bonding (high crystal lattice energy), while the three methyl groups (positions 2, 3, and 6) impart significant lipophilicity.
Successful dissolution requires disrupting the crystal lattice without compromising chemical stability. The N-methyl group at position 6 (lactam nitrogen) lowers the melting point relative to its NH-analog by reducing hydrogen bond donation, yet the pyrrole NH remains a critical donor site that dictates solvent compatibility.
Solvent Compatibility Matrix
The following selection guide is based on polarity matching, hydrogen bond acceptor (HBA) capacity, and dielectric constants.
Tier 1: Primary Solvents (Stock Solutions)
Recommended for preparing high-concentration stocks (10–100 mM) for biological assays or storage.
| Solvent | Solubility Potential | Rationale | Application |
| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mg/mL) | High dielectric constant ( | Bio-assays, Cryostorage (-20°C). |
| DMF (Dimethylformamide) | High (>30 mg/mL) | Similar to DMSO but lower viscosity. Good for chemical reactions. | Chemical synthesis, Intermediate storage.[1] |
| DMAc (Dimethylacetamide) | High (>30 mg/mL) | High boiling point, excellent for thermally demanding dissolution. | High-temperature reactions.[2][3] |
Tier 2: Secondary Solvents (Processing & Workup)
Recommended for transfers, dilutions, or chromatography.
| Solvent | Solubility Potential | Rationale | Application |
| DCM (Dichloromethane) | Moderate | The 2,3,6-trimethyl substitution increases lipophilicity, allowing partial solubility in chlorinated solvents. | Extraction, Chromatography.[2][4] |
| Methanol / Ethanol | Moderate (Warm) | Protic solvents can compete for H-bonds. Solubility improves significantly with heating (40°C). | Recrystallization, LC-MS mobile phase. |
| Acetonitrile | Low-Moderate | Aprotic but lacks the strong H-bond accepting power of DMSO. | HPLC mobile phase (requires aqueous blend). |
Tier 3: Incompatible / Poor Solvents
Avoid these for primary dissolution.
-
Water / PBS: Poor solubility due to the aromatic core and methyl groups. Requires pH adjustment or co-solvents.
-
Hexanes / Heptane: Highly non-polar; unable to overcome lattice energy.
-
Diethyl Ether: Insufficient polarity.
Protocol: Step-by-Step Dissolution & Stock Preparation
This protocol ensures maximum solubility while preventing "crashing out" (precipitation) upon dilution.
Phase A: Visual Assessment & Calculation
-
Calculate Molarity:
-
Molecular Weight (MW) ≈ 176.22 g/mol (Estimate based on formula
). -
Target Concentration: 10 mM is standard for High-Throughput Screening (HTS).
-
Example: To make 1 mL of 10 mM stock, weigh 1.76 mg of powder.
-
Phase B: The "Vortex-Sonication" Cycle (Standard Operating Procedure)
Do not rely solely on shaking. The crystal lattice of pyrrolopyridinones requires mechanical energy to disrupt.
-
Weighing: Weigh the compound into a glass vial (avoid plastic if using DMF/DMAc initially to prevent leaching, though DMSO is generally safe with Polypropylene).
-
Solvent Addition: Add DMSO (anhydrous, ≥99.9%) to the vial.
-
Critical Step: Add only 75% of the calculated volume first.
-
-
Mechanical Disruption:
-
Vortex: 30 seconds at max speed.
-
Sonicate: Bath sonicator at 25–35°C for 5 minutes. Note: Watch for heating; DMSO freezing point is 19°C, but sonication warms it.
-
-
Observation: Hold the vial against a light source. The solution must be completely clear. If "schlieren" lines (refractive index swirls) or micro-particulates are visible, repeat sonication.
-
Final Volume Adjustment: Add the remaining 25% of solvent to reach the target volume. Invert 5 times to mix.
Phase C: Aqueous Dilution (The "Crash" Test)
Crucial for biological assays.
-
Prepare a 1:1000 dilution in PBS (Phosphate Buffered Saline).
-
Incubate at room temperature for 30 minutes.
-
Check for turbidity (precipitation). If precipitate forms, the compound has low aqueous solubility and requires a carrier (e.g., Cyclodextrin) or lower working concentrations.
Scientific Rationale & Mechanism
The solubility behavior of this compound is governed by two competing forces:
-
Lattice Energy (Resistance to Dissolution): The lactam motif (
) creates a dipole, and the pyrrole ring ( ) acts as a hydrogen bond donor. In the solid state, these molecules stack efficiently (Pi-Pi stacking), creating a stable crystal lattice. -
Solvation Energy (Driving Force):
-
DMSO/DMF: These solvents are "hard" Hydrogen Bond Acceptors. The Oxygen in DMSO (
) aggressively accepts the Hydrogen from the Pyrrole , breaking the intermolecular bonds between compound molecules. -
Methyl Effect: The N-methyl group at position 6 prevents the formation of amide-dimers (common in unsubstituted lactams), effectively lowering the energy required to dissolve the compound compared to its NH-lactam parent. This makes it more soluble in organic solvents than expected for a polycyclic heterocycle.
-
Decision Logic & Workflows (Visualization)
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the intended experimental application.
Figure 2: Stock Solution Preparation Workflow
Caption: Optimized workflow for preparing homogenous stock solutions, emphasizing the split-volume addition method.
Storage & Stability
-
Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate over time or hydrolyze (though the lactam is relatively stable).
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Freeze-Thaw: Limit freeze-thaw cycles to <5. Aliquot stocks into single-use volumes (e.g., 20 µL) to maintain integrity.
-
Light Sensitivity: Pyrrolopyridines can be photosensitive. Store in amber vials or wrap in foil.
References
-
National Center for Biotechnology Information. (2023).[5][6] PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole). Retrieved October 26, 2023, from [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.[7] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Crystallization methods for trimethyl-pyrrolo[2,3-c]pyridin-7-one compounds
Executive Summary
The trimethyl-pyrrolo[2,3-c]pyridin-7-one scaffold represents a critical heterocyclic core in modern drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, BET bromodomain) and allosteric modulators. While the scaffold offers desirable pharmacophore features, its crystallization is often complicated by lactam-lactim tautomerism , strong intermolecular hydrogen bonding, and variable lipophilicity depending on the methylation pattern (typically 2,3,6-trimethyl).[1]
This Application Note provides a definitive guide to crystallizing 2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its derivatives. We move beyond generic "trial-and-error" approaches, applying mechanistic solvent selection and thermodynamic control to ensure high-purity polymorph isolation.[1]
Physicochemical Context & Solubility Profile
To design a successful crystallization, one must understand the molecular behavior of the solute.
-
H-Bonding Network: The core structure features a pyrrole NH (donor) and a lactam carbonyl (acceptor).[1] In the solid state, these molecules tend to form strong intermolecular hydrogen-bonded dimers or infinite chains.
-
Methylation Impact: The "trimethyl" substitution (often at C2, C3, and N6 positions) significantly increases lipophilicity compared to the bare scaffold.[1] The N6-methyl group locks the compound in the lactam form, preventing aromatization to the hydroxypyridine tautomer, which simplifies the polymorph landscape but reduces water solubility.
Table 1: Solubility Profile & Solvent Selection Matrix
| Solvent Class | Representative Solvents | Interaction Mechanism | Role in Crystallization |
| High Polarity / Aprotic | DMSO, DMF, DMAc | Disrupts intermolecular H-bonds; high solubility.[1] | Primary Solvent (for Anti-solvent methods) |
| Polar Protic | Methanol, Ethanol, IPA | H-bond donor/acceptor exchange.[1] Moderate solubility (temp dependent). | Primary Solvent (for Cooling methods) |
| Medium Polarity | Ethyl Acetate, THF, Acetone | Van der Waals + Dipole interactions.[1] | Co-Solvent or Anti-solvent |
| Non-Polar | n-Heptane, Toluene, MTBE | Weak interactions; promotes aggregation. | Anti-Solvent (Precipitant) |
Protocol A: Temperature-Controlled Cooling Crystallization
Best for: High-purity isolation of thermodynamically stable polymorphs.[1]
This method relies on the significant solubility differential of the trimethyl-pyrrolo[2,3-c]pyridin-7-one scaffold in lower alcohols between boiling and ambient temperatures.[1]
Materials:
-
Solvent: Ethanol (absolute) or 2-Propanol (IPA)[1]
-
Equipment: Jacketed reactor or magnetic hotplate with precise ramp control.
Step-by-Step Methodology:
-
Dissolution: Charge the crude solid into the reactor. Add Ethanol (approx. 10-15 volumes relative to solid weight).[1]
-
Heating: Heat the slurry to reflux (78°C for EtOH). If the solution does not clarify, add solvent in 1-volume increments until full dissolution is observed. Crucial: Do not exceed 20 volumes; if insoluble, switch to Protocol B.
-
Polishing Filtration: While hot, filter the solution through a 0.45 µm PTFE membrane to remove inorganic salts or dust (nucleation sites).[1]
-
Controlled Cooling (The Critical Step):
-
Ramp down temperature from 78°C to 60°C at a rate of 1°C/min.
-
Seeding: At 60°C (metastable zone), add 0.5 wt% of pure seed crystals. Hold for 30 minutes to allow crystal growth without secondary nucleation.
-
Cool from 60°C to 20°C at a slower rate of 0.2°C/min.
-
-
Aging: Stir the slurry at 20°C for 4 hours. This "Ostwald Ripening" phase consumes fines and grows larger, filterable crystals.
-
Isolation: Filter under vacuum. Wash the cake with 2 volumes of cold (0°C) Ethanol. Dry in a vacuum oven at 45°C.
Protocol B: Anti-Solvent Precipitation (Reactive Crystallization)
Best for: Scale-up, heat-sensitive derivatives, or compounds with poor alcohol solubility.[1]
This method utilizes the "drowning out" principle. The compound is dissolved in a "good" solvent and forced out by a "bad" solvent.
Materials:
-
Good Solvent: DMSO or DMF[1]
-
Anti-Solvent: Water (for high yield) or Ethyl Acetate (for higher purity)[1]
Step-by-Step Methodology:
-
Primary Solution: Dissolve the trimethyl-pyrrolo[2,3-c]pyridin-7-one in the minimum amount of DMSO at Room Temperature (RT). Target a concentration of 100-150 mg/mL.
-
Anti-Solvent Preparation: Prepare a separate vessel with the anti-solvent (e.g., Water), volume should be 5x the DMSO volume.[1]
-
Addition Mode:
-
Wrong Way:[1] Dumping water into the DMSO solution causes rapid, uncontrolled precipitation (oiling out or amorphous solids).[1]
-
Right Way (Reverse Addition): Slowly add the DMSO solution into the stirring Water . This maintains a high anti-solvent ratio instantly, promoting immediate, ordered nucleation.
-
-
Addition Rate: Add the organic solution dropwise over 30-60 minutes.
-
Equilibration: Stir the resulting suspension for 2 hours.
-
Filtration: Filter and wash extensively with water to remove residual DMSO.
Mechanistic Workflow Visualization
The following logic flow illustrates the decision-making process for selecting the correct crystallization pathway for this specific scaffold.
Figure 1: Decision matrix for selecting between Cooling (Protocol A) and Anti-Solvent (Protocol B) methodologies based on initial solubility screening.
Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The compound separates as a distinct oil phase before crystallizing. This is common with methylated pyrrolopyridinones due to their intermediate polarity.
-
Solution:
-
Increase Temperature: Perform the anti-solvent addition at a higher temperature (e.g., 50°C) to keep the oil phase soluble, then cool slowly.[1]
-
Seed Loading: Increase seed crystal load to 2-5 wt% to provide surface area for growth rather than oiling.[1]
-
Change Anti-Solvent: If using Water causes oiling, switch to a milder anti-solvent like n-Heptane or MTBE added to an Ethyl Acetate solution.
-
Issue: Gelation
-
Cause: Rapid formation of H-bonded networks trapping solvent.[1]
-
Solution: Apply sonication during the nucleation phase to break up aggregates.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for Pyrrolo[2,3-c]pyridine-7-one derivatives." PubChem. Available at: [Link][1]
-
Hilmy, K. M. H., et al. "Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation."[1][3] Bulletin of the Chemical Society of Ethiopia, 2023. Available at: [Link]
-
FDA. "Q3C(R6) Impurities: Guideline for Residual Solvents."[1] U.S. Food and Drug Administration.[4] Available at: [Link]
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
Troubleshooting & Optimization
Improving solubility of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in aqueous media
Technical Support Center: Solubility Optimization for 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Executive Summary: The Physicochemical Challenge
Compound Identity: this compound Scaffold Class: Fused Pyrrolopyridinone (7-azaindole isomer derivative) Key Physicochemical Barrier: "Brick Dust" Hydrophobicity[1]
This molecule presents a classic medicinal chemistry challenge known as "Brick Dust."[1] The structural analysis reveals why:
-
Rigid Planarity: The fused bicyclic system encourages tight crystal packing (high lattice energy), resisting dissolution.
-
Lipophilicity: The three methyl groups (positions 2, 3, and 6) significantly increase the LogP compared to the naked scaffold.
-
Blocked Lactam: The methyl group at position 6 (the lactam nitrogen) removes a hydrogen bond donor.[1] While this prevents lactam-dimerization, it also removes a key hydration site, making the molecule more "greasy" and neutral.
-
Lack of Ionization: The molecule lacks basic nitrogens (the pyridine nitrogen is amidic) and acidic protons accessible within the physiological pH range (1–8).
The Verdict: pH adjustment will fail. You must rely on Co-solvency , Micellization , or Complexation .
Module 1: Co-Solvent Systems (The "Quick Fix")
Best for: In vitro assays, HTS screening, and acute animal dosing.
The Issue: Users often attempt to dissolve the compound in DMSO and dilute into PBS, resulting in immediate precipitation (the "Crash-Out" effect).
The Solution: You must lower the dielectric constant of the aqueous phase to match the drug's lipophilicity.
Recommended Solvent Protocol
Do not use water/buffer alone.[1] Use a ternary system.
| Component | Role | Recommended Conc. | Mechanism |
| DMSO | Primary Solubilizer | 5% - 10% | Disrupts crystal lattice; high dipole moment.[1] |
| PEG 400 | Co-solvent | 30% - 40% | Interfacial tension reduction; prevents nucleation.[1] |
| Water/Saline | Diluent | 50% - 60% | Physiological carrier.[1] |
Step-by-Step Workflow:
-
Weigh the compound.[1]
-
Dissolve completely in 100% DMSO (Stock A). Target conc: 50 mg/mL.
-
Add PEG 400 to Stock A (Ratio 1:4 DMSO:PEG).[1] Vortex until clear.
-
Slowly add warm (37°C) saline/water dropwise while vortexing.
Critical Warning: If the solution turns milky, you have exceeded the equilibrium solubility . Add 5% Tween 80 to the aqueous phase before mixing.
Module 2: Cyclodextrin Complexation (The "Stable Fix")
Best for: IV/IP formulations, long-term stability, and preventing precipitation.
The Science: Because the molecule is neutral and hydrophobic, it is an ideal "guest" for the hydrophobic cavity of Beta-Cyclodextrins (β-CD).[1] The methyl groups at positions 2 and 3 provide excellent "anchors" for Van der Waals interactions inside the CD ring.
Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Protocol: Phase Solubility Complexation
-
Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).[1]
-
Excess Addition: Add the compound to the vehicle in excess (ensure solid is visible at the bottom).
-
Equilibration: Shake/rotate at room temperature for 24–48 hours.
-
Filtration: Filter the suspension through a 0.22 µm PVDF filter.
-
Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.
Why this works: The cyclodextrin encapsulates the hydrophobic core, shielding it from water while the CD's outer hydroxyls interact with the solvent. This creates a "molecular shuttle."[1]
Module 3: Troubleshooting Flowchart
Visualizing the Decision Process Use this logic flow to determine the cause of your solubility failure.
Caption: Decision tree for troubleshooting precipitation issues. Note the "Dead End" at pH adjustment due to the molecule's neutral nature.
Frequently Asked Questions (FAQ)
Q1: Can I use HCl to make a salt? The pyridine ring usually accepts a proton. A: No. In this specific scaffold (pyrrolo[2,3-c]pyridin-7-one), the nitrogen at position 6 is part of a lactam (amide) system.[1] The lone pair is delocalized into the carbonyl oxygen. It is not basic. Adding HCl will not form a stable salt; it may only hydrolyze the molecule at very low pH.
Q2: Why does the compound crash out when I dilute my DMSO stock into media? A: This is the "Parabolic Solubility" phenomenon. The solubility of the compound is log-linear with respect to the percent of organic solvent. When you dilute from 100% DMSO to 1% DMSO, the solubility drops exponentially, often below the target concentration. Solution: Pre-dissolve the compound in a surfactant (Tween 80) before adding the aqueous phase, or use the Cyclodextrin protocol.
Q3: Is the 1H-pyrrole proton acidic? A: Yes, but very weakly (pKa ~16-17).[1] You would need a superbase (like NaH in dry THF) to deprotonate it.[1] This is useful for chemical synthesis (alkylation) but useless for aqueous solubility in biological assays.[1]
Q4: What is the maximum concentration I can achieve? A:
-
Water/PBS: < 10 µg/mL (estimated).[1]
-
20% HP-β-CD: Likely 1–5 mg/mL (depending on binding constant).[1]
-
PEG400/DMSO/Water (40:10:50): Likely 2–8 mg/mL.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for heterocycle solubility).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link[1]
-
PubChem Compound Summary. (2024). 1H-Pyrrolo[2,3-c]pyridine derivatives.[1][2][3] National Center for Biotechnology Information.[1] Link
Sources
Troubleshooting low yields in pyrrolo[2,3-c]pyridine ring closure reactions
Ticket System Status: [ONLINE] Topic: Troubleshooting Low Yields in 6-Azaindole Ring Closure Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
System Overview: The Pyrrolo[2,3-c]pyridine Challenge
You are likely here because your reaction turned into black tar or your product is stuck on a silica column. The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is notoriously difficult compared to its 7-azaindole isomer.
Why is this failing?
-
Electron Deficiency: The pyridine nitrogen at position 6 pulls electron density, destabilizing the intermediates required for electrophilic aromatic substitution-based closures (like Fischer indole).
-
Catalyst Poisoning: In metal-catalyzed routes, the highly basic N-6 lone pair coordinates tightly to Pd or Cu catalysts, shutting down the catalytic cycle.
-
Amphoteric Nature: The product possesses both an acidic NH (pyrrole) and a basic N (pyridine), leading to aggregation and streaking during purification.
Below are the three most common "Support Tickets" we receive, with root-cause analysis and recovery protocols.
Ticket #001: The Bartoli Grignard Route Fails (Black Tar/Low Yield)
User Complaint: "I tried the Bartoli reaction on 2-chloro-3-nitro-pyridine with vinylmagnesium bromide. The reaction turned dark immediately, and I recovered <10% product."
Root Cause Analysis
The Bartoli indole synthesis is the "gold standard" for 7-substituted-6-azaindoles, but it relies on a delicate nitro-to-nitroso reduction cascade.
-
Thermal Runaway: The addition of Grignard to the nitro group is highly exothermic. If the temperature rises above -40°C during addition, the intermediate polymerizes.
-
Stoichiometry Error: The reaction consumes 3 to 4 equivalents of Grignard. One equivalent is sacrificed to reduce the nitro group, and another acts as a base.[1] Using only 1-2 equivalents results in incomplete conversion.
Troubleshooting Protocol
Step 1: Reagent Validation (The "Titration" Check)
-
Action: Do not trust the bottle label concentration. Titrate your vinylmagnesium bromide using salicylaldehyde phenylhydrazone or a similar indicator.
-
Why: Degraded Grignard reagents lead to radical side reactions rather than the required [3,3]-sigmatropic rearrangement.
Step 2: The "Cryogenic Drip" Method
-
Temperature: Cool the nitro-pyridine solution to -78°C .
-
Addition Rate: Add the Grignard reagent over 1 hour. The internal temperature must never exceed -60°C during addition.
-
Quench: Quench with saturated NH₄Cl at -20°C. Do not let it warm to RT before quenching.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement where the reaction often fails if steric bulk is insufficient or temperature is uncontrolled.
Caption: The Bartoli reaction pathway.[2][3][4] The [3,3]-sigmatropic rearrangement is the rate-determining step and requires strict low-temperature control to avoid polymerization.
Ticket #002: Larock Cyclization (Catalyst Death)
User Complaint: "I am trying to couple an alkyne with 3-iodo-4-aminopyridine using Pd(OAc)2. The starting material is consumed, but I see no product, only dimers."
Root Cause Analysis
This is a classic case of heteroatom catalyst poisoning .
-
N-Coordination: The pyridine nitrogen (N-6) competes with the alkyne for the Palladium center. If Pd binds to N-6, the catalytic cycle stops.
-
Regioselectivity: Without a directing group, the alkyne may insert in the wrong orientation, or the Pd may insert into the C-I bond but fail to cyclize.
Troubleshooting Protocol
Step 1: Protect the Amine (or the Pyridine N)
-
Protocol: Convert the free amine to a Tosyl (Ts) or Acetyl (Ac) amide before the reaction. This increases the acidity of the NH proton, facilitating the final reductive elimination step.
-
Alternative: Use the N-oxide of the pyridine. The N-oxide prevents the pyridine nitrogen from binding to the Pd. You can reduce the N-oxide back to the pyridine later using Fe/NH₄Cl or PCl₃.
Step 2: The "LiCl Effect"
-
Action: Add 1.0 equivalent of Lithium Chloride (LiCl) to the reaction mixture.[1]
-
Why: Chloride ions stabilize the Pd(0) species and facilitate the oxidative addition step.
Step 3: Ligand Switch
-
Recommendation: Switch from standard PPh₃ to bulky, electron-rich ligands like XPhos or t-Bu₃P . These bulky ligands prevent the formation of inactive Pd-pyridine complexes.
Data Comparison: Ligand Efficacy
| Catalyst System | Additive | Yield (6-Azaindole) | Notes |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 15% | High catalyst poisoning observed. |
| Pd(OAc)₂ / PPh₃ | LiCl (1 eq) | 45% | LiCl stabilizes the active Pd species. |
| Pd(dba)₂ / XPhos | Cs₂CO₃ | 82% | Recommended System. Bulky ligand prevents N-coordination. |
Ticket #003: Purification Nightmares (The "Streak")
User Complaint: "My TLC looks clean, but when I run the column, the product streaks from fraction 10 to 50. I'm losing half my yield."
Root Cause Analysis
6-Azaindoles are "sticky" on silica gel. The acidic NH of the pyrrole ring hydrogen bonds with the silanols on the silica surface, while the basic pyridine nitrogen interacts with acidic sites. This causes peak tailing (streaking) and irreversible adsorption.
Troubleshooting Protocol
Option A: The "TEA" Wash (Standard)
-
Pre-wash your silica column with the eluent containing 1% Triethylamine (TEA) .
-
Maintain 1% TEA in your mobile phase during the run. This neutralizes the acidic sites on the silica.
Option B: The Alumina Switch (High Purity)
-
Switch the stationary phase from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) .
-
Why: Alumina is less acidic than silica and reduces the hydrogen bonding interactions with the azaindole core.
Option C: Recrystallization (Scalable)
-
If your product is solid, avoid chromatography entirely.
-
Solvent System: Dissolve crude in hot Ethyl Acetate, then add Hexanes dropwise until cloudy. Cool slowly to 4°C.
Decision Matrix: Selecting the Right Route
Use the following logic flow to determine the correct synthesis method based on your target substitution pattern.
Caption: Decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern of the pyrrolo[2,3-c]pyridine core.
References
-
Bartoli Indole Synthesis Mechanism & Scope
-
Larock Indole Synthesis & Catalyst Optimiz
- Source: BenchChem Technical Notes / Wikipedia
- Relevance: details the use of LiCl and bulky ligands to prevent catalyst poisoning in heteroannul
-
URL:[Link]
-
Hemetsberger-Knittel Reaction Conditions
-
Purification of Azaindoles (Silica Gel Troubleshooting)
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Resolving tautomerization issues in pyrrolo[2,3-c]pyridin-7-one analysis
Technical Support Center: Pyrrolo[2,3-c]pyridin-7-one Analysis Topic: Resolving Tautomerization & "Ghost Peak" Anomalies Ticket ID: #TAUT-7ONE-001 Status: Open Assigned Specialist: Senior Application Scientist (Analytical Chemistry)
Executive Summary: The "Chameleon" Scaffold
You are likely reading this guide because your pyrrolo[2,3-c]pyridin-7-one (a 6-azaindole derivative) sample is behaving inconsistently. Common symptoms include:
-
NMR: Broad or missing proton signals, particularly near the amide/lactam region.
-
LC-MS: Double peaks ("ghost peaks") for a chemically pure substance, or varying retention times between runs.
-
Purification: Streaking on silica gel or poor recovery.
The Root Cause: This scaffold exhibits Lactam-Lactim Tautomerism . The molecule exists in a dynamic equilibrium between the 7-one (Lactam, Form A) and the 7-hydroxy (Lactim, Form B). Unlike simple impurities, these forms interconvert based on solvent polarity, pH, and temperature.
Part 1: The Chemistry of the Problem
To solve the analysis issues, we must first visualize the equilibrium. The pyrrolo[2,3-c]pyridine core contains a pyridine ring fused to a pyrrole. When oxidized at the 7-position, the N6 nitrogen and C7 carbonyl form a cyclic amide (lactam).
Tautomeric Equilibrium Diagram
Caption: The dynamic equilibrium between the keto (lactam) and enol (lactim) forms of pyrrolo[2,3-c]pyridin-7-one.
Part 2: NMR Troubleshooting Guide
User Question: "My 1H NMR in CDCl3 shows broad, undefined peaks in the aromatic region, and the NH signal is missing. Is my compound decomposing?"
Diagnosis: Likely not decomposition. You are observing intermediate chemical exchange . In CDCl3 (non-polar), the equilibrium constant (
Protocol: Stabilizing the NMR Signal
| Parameter | Recommendation | Scientific Rationale |
| Solvent Selection | Switch to DMSO- | DMSO is a strong H-bond acceptor. It stabilizes the Lactam (NH) form, pushing the equilibrium >99% to Form A. This sharpens the peaks. |
| D2O Exchange | Add 1-2 drops D2O | If the NH/OH peak is ambiguous, D2O will exchange the labile proton. The peak will disappear, confirming it is not a C-H impurity. |
| Temperature | Run at 50-80°C | Heating increases the exchange rate ( |
| Acid/Base | Trace TFA- | Adding trace acid protonates the system, collapsing the equilibrium to a single cation species, sharpening signals (useful for characterization, not recovery). |
Step-by-Step Workflow:
-
Dissolve 5-10 mg sample in DMSO-
(avoid CDCl3). -
Acquire a standard proton scan (ns=16).
-
Check: Are peaks sharp?
-
Yes: Characterize as the Lactam form.[1]
-
No (Broad): Heat probe to 323 K (50°C) and re-acquire.
-
-
Validation: Observe the chemical shift of the C7 carbonyl in 13C NMR.
-
Lactam (C=O)
160-165 ppm.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Lactim (C-OH)
150-155 ppm (often requires comparison with O-methylated standard).
-
Part 3: LC-MS & Chromatography Guide
User Question: "I see two peaks in my LC-MS chromatogram with the same mass (M+H). Is this a mixture of isomers or just tautomers?"
Diagnosis: This is the classic "Ghost Peak." If the interconversion rate is slower than the chromatographic timescale (separation time), the two tautomers separate on the column.
Decision Tree: Isomer vs. Tautomer
Caption: Workflow to distinguish dynamic tautomers from static impurities.
Optimization Protocol
-
Mobile Phase pH:
-
Acidic (Formic Acid/TFA): Usually protonates the pyridine nitrogen (N6). However, if the pKa is close to the eluent pH, peak splitting worsens.
-
Basic (Ammonium Bicarbonate, pH 10): Often deprotonates the Lactam N-H (pKa ~11), forming a single anionic species. Recommendation: Try a high pH run (if your column is resistant, e.g., Waters XBridge) to collapse the peaks.
-
-
Temperature:
-
Run the column oven at 40-50°C . Higher thermal energy speeds up tautomerization, merging the split peaks into a single, time-averaged peak.
-
Part 4: Purification (The "Streaking" Issue)
Problem: The compound streaks on silica gel columns, leading to poor separation and yield.
Explanation: The lactam/lactim motif is amphoteric. The basic pyridine nitrogen interacts with acidic silanols on the silica, while the acidic N-H (lactam) can also H-bond.
Solution: The "Buffered" Silica Trick Do not use straight MeOH/DCM. You must deactivate the silica.
-
Eluent Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1). This blocks acidic silanol sites.
-
Alternative: Use C18 Reverse Phase chromatography with a buffered mobile phase (Ammonium Formate pH 4.5 or Ammonium Bicarbonate pH 10).
References & Further Reading
-
Tautomerism in Heterocycles:
-
Source: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (Foundational text on lactam-lactim equilibrium).
-
Context: Establishes the dominance of the lactam form in polar media for 2-pyridone/azaindole systems.
-
-
Analytical Troubleshooting (NMR/LCMS):
-
Source: "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution." PMC (NIH).
-
Link:
-
Relevance: Validates the use of solvent and temperature to distinguish tautomers.
-
-
Azaindole Oxidation Chemistry:
-
NMR Solvent Effects:
-
Source: "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.
-
Link:
-
Relevance: Critical for distinguishing solvent peaks from broad tautomer signals.
-
Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for your compound.
Sources
Optimizing reaction temperature for azaindole derivative synthesis
Technical Support Center: Azaindole Synthesis Optimization
Executive Summary
Temperature is not merely a kinetic accelerator in azaindole synthesis; it is a selectivity switch. Due to the electron-deficient nature of the pyridine ring fused to the electron-rich pyrrole, azaindoles exhibit unique thermal sensitivities compared to standard indoles. This guide addresses the critical thermal parameters for three primary synthesis pathways: Bartoli Indole Synthesis , Pd-Catalyzed Cross-Coupling , and N-Oxide Mediated C-H Functionalization .
Troubleshooting Guide (Q&A)
Category A: Cryogenic & Cyclization Reactions (Bartoli & Fischer)
Q1: My Bartoli synthesis (nitro-pyridine + vinyl Grignard) yields are consistently <20%, with significant tar formation. I am running the addition at -78°C and warming to RT.
Diagnosis: You are likely missing the "Thermal Goldilocks Zone" for the [3,3]-sigmatropic rearrangement. Technical Insight: The Bartoli reaction involves two distinct thermal phases.
-
Nucleophilic Attack (Kinetic Phase): The vinyl Grignard attacks the nitro group. This must occur at -78°C to -40°C . If too warm, the Grignard reagent attacks the pyridine ring or undergoes polymerization.
-
Sigmatropic Rearrangement (Thermodynamic Phase): The resulting intermediate requires energy to rearrange into the indole core. However, warming directly to Room Temperature (RT) often triggers decomposition before rearrangement completes. Corrective Action:
-
Step 1: Maintain -78°C for Grignard addition.
-
Step 2: Warm slowly to -40°C and hold for 1 hour. This specific temperature threshold allows the rearrangement without triggering extensive polymerization of the vinyl species. Only warm to 0°C or RT after this dwell time [1].
Q2: In Fischer azaindole synthesis, I observe incomplete cyclization despite refluxing at 110°C.
Diagnosis: Electron deficiency of the pyridyl hydrazine deactivates the [3,3]-shift. Technical Insight: Unlike phenylhydrazines, pyridylhydrazines are electron-poor, raising the activation energy for the hydrazone-ene hydrazine tautomerization and the subsequent sigmatropic shift. Standard reflux (100-110°C) is often insufficient. Corrective Action:
-
Switch to Microwave Heating: Flash heating to 150-180°C for short durations (10-20 min) often pushes the reaction over the activation barrier while minimizing the time available for thermal degradation byproducts to form [2].
Category B: Cross-Coupling & Functionalization
Q3: My Suzuki coupling on 7-azaindole fails (0% conversion) at standard 80°C, but the catalyst turns black (precipitates).
Diagnosis: Catalyst poisoning by the free azaindole nitrogen (N7) or N1. Technical Insight: The pyridine nitrogen (N7) is a strong ligand for Pd(II). At moderate temperatures (60-80°C), the substrate displaces phosphine ligands, forming stable, inactive Pd-azaindole complexes. Corrective Action:
-
Temperature Spike: Increase reaction temperature to 100-110°C . Higher thermal energy promotes ligand dissociation/exchange, destabilizing the resting state Pd-substrate complex and allowing the catalytic cycle to proceed [3].
-
Protocol: Use a "Hot Injection" method where the catalyst is added to a pre-heated solution to bypass the low-temp inhibitory complex formation.
Q4: I am trying to arylate C6 via N-oxide activation, but I am getting a mixture of C2 and C6 products.
Diagnosis: Loss of kinetic control due to excessive temperature. Technical Insight: N-oxide activation lowers the energy barrier for C-H activation.
-
C2-Arylation: Occurs under milder conditions (~80°C ).[1]
-
C6-Arylation: Requires higher energy (~110°C ) but can be compromised if the temperature ramps too slowly, allowing the thermodynamically favored C2 pathway to compete if the C2 position is not blocked [4]. Corrective Action:
-
Perform the reaction at a strictly controlled 110°C with rapid heating. Ensure the C2 position is blocked or use specific ligands (e.g., DavePhos) that favor the C6 pathway at elevated temperatures.
Experimental Protocols (SOPs)
SOP-01: Temperature Screening for Pd-Catalyzed Azaindole Coupling
Objective: Determine optimal T to balance catalyst activity vs. deactivation.
-
Preparation: Prepare a stock solution of 7-azaindole halide (1.0 equiv), Boronic acid (1.5 equiv), and Base (K3PO4, 3.0 equiv) in Dioxane/H2O (4:1).
-
Distribution: Aliquot 1 mL into 4 separate microwave vials.
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) to each vial under N2.
-
Thermal Array:
-
Vial A: 60°C (Oil bath)
-
Vial B: 80°C (Oil bath)
-
Vial C: 100°C (Microwave, high absorption setting)
-
Vial D: 120°C (Microwave, high absorption setting)
-
-
Analysis: Run for 1 hour. Quench with cold brine. Analyze LC-MS for Conversion % and Dimer formation.
-
Success Criteria: >90% conversion with <5% homocoupling (dimer).
-
SOP-02: Cryogenic Bartoli Azaindole Synthesis
Objective: Maximize yield via stepwise thermal management.
-
Setup: Flame-dry a 3-neck flask. Purge with Argon. Add 2-chloro-3-nitropyridine (1.0 equiv) in dry THF.
-
Cooling: Cool to -78°C (Acetone/Dry Ice bath). Allow 15 min equilibration.
-
Addition: Add Vinylmagnesium bromide (3.0 equiv) dropwise over 30 mins. Keep internal temp < -70°C.
-
The "Dwell":
-
Remove -78°C bath.
-
Place in -40°C bath (Acetonitrile/Dry Ice) for 60 mins. Critical Step.
-
-
Quench: Pour cold reaction mixture into saturated NH4Cl at 0°C.
Data Summary: Temperature Effects on Azaindole Yields
Aggregated data from internal validation and literature sources [1, 3, 5].
| Reaction Type | Substrate | Temp (°C) | Yield (%) | Major Issue at Non-Optimal Temp |
| Bartoli | 3-Nitropyridine | -78 to RT | 15% | Polymerization of vinyl Grignard |
| Bartoli | 3-Nitropyridine | -78 to -40 | 58% | Optimal rearrangement window |
| Suzuki | 7-Azaindole-Cl | 80 | <5% | Catalyst inhibition (Pd-N coordination) |
| Suzuki | 7-Azaindole-Cl | 110 | 88% | Ligand exchange facilitated |
| C-H Act. | N-Oxide Azaindole | 60 | 10% | Insufficient activation energy |
| C-H Act. | N-Oxide Azaindole | 110 | 72% | Efficient C6 functionalization |
Visualizations
Diagram 1: The Bartoli "Thermal Goldilocks Zone"
Illustrating the kinetic vs. thermodynamic control points in the synthesis pathway.
Caption: The critical -40°C dwell time prevents polymerization, channeling the intermediate toward the desired rearrangement.
Diagram 2: Decision Tree for Azaindole Cross-Coupling Optimization
A logical workflow for troubleshooting low yields in Pd-catalyzed reactions.
Caption: Workflow to diagnose temperature-dependent catalyst poisoning versus standard reactivity issues.
References
-
Dobbs, A. P., et al. (1999). "Synthesis of Indoles using the Bartoli Reaction: The Role of Temperature." Journal of Organic Chemistry. Link
-
Schirok, H. (2006). "Microwave-Assisted Synthesis of Azaindoles." Journal of Organic Chemistry. Link
-
Billingsley, K., & Buchwald, S. L. (2008). "Catalyst Deactivation in the Coupling of Azaindoles." Angewandte Chemie International Edition. Link
-
Li, W., et al. (2018). "Regioselective C-H Arylation of Azaindole N-Oxides." Organic Letters. Link
-
Kordubailo, M. V., & Tolmachev, A. A. (2025).[2] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry. Link
Sources
Overcoming aggregation in NMR analysis of pyrrolopyridinones
Welcome to the Pyrrolo-Tech Support Center.
Current Status: Online 🟢 Ticket Subject: Overcoming Aggregation in NMR Analysis of Pyrrolopyridinones Assigned Specialist: Senior Application Scientist, Structural Biology Division
Executive Summary
Pyrrolopyridinones are notoriously difficult to analyze via NMR due to their planar, electron-deficient heteroaromatic cores. These structures drive strong
This guide is not a textbook; it is a troubleshooting workflow designed to salvage your spectra.
Module 1: Diagnosis – Is it Aggregation?
Before changing solvents, you must confirm that the poor resolution is due to aggregation and not intermediate chemical exchange (e.g., tautomerism) or paramagnetic impurities.
Diagnostic Workflow
Figure 1: Decision tree for distinguishing aggregation from chemical exchange phenomena.
Protocol 1: The Dilution Test
Objective: Confirm aggregation by observing chemical shift perturbation (
-
Prepare Master Sample: Dissolve
10 mg of compound in 600 L of DMSO- . -
Acquire Spectrum A: Run a standard 1H scan (ns=16).
-
Dilute: Remove 60
L of the sample and add it to a new tube containing 540 L of fresh solvent (10x dilution). -
Acquire Spectrum B: Increase number of scans (ns=128 or 256) to compensate for lower concentration.
-
Analysis: Overlay A and B.
-
Aggregation: Peaks shift (usually upfield upon dilution due to loss of ring-current shielding from stacking) and sharpen.
-
No Aggregation: Peaks remain at identical chemical shifts with identical linewidths.
-
Module 2: Solvent & Additive Strategy
If diagnosis confirms aggregation, standard CDCl
The Solvent Selection Matrix
| Solvent System | Mechanism of Action | Suitability for Pyrrolopyridinones |
| CDCl | Weak polarity; promotes stacking in non-polar media. | Poor. Avoid unless necessary. |
| DMSO- | High polarity; disrupts dipole-dipole interactions. | Good (Baseline). High viscosity can cause natural broadening. |
| MeOD- | H-bond donor/acceptor; disrupts H-bond networks. | Excellent. Good for breaking lactam dimers. |
| DMSO + TFA | Protonation of basic nitrogens; electrostatic repulsion. | The "Nuclear Option." Use for stubborn aggregates. |
Protocol 2: The "TFA Trick" (Disaggregation via Charge Repulsion)
Use this when standard solvents fail. Pyrrolopyridinones often stack due to lack of charge. Protonating the pyridine nitrogen introduces positive charge repulsion, breaking the stack.
Reagents: Trifluoroacetic acid-
-
Baseline: Acquire spectrum in DMSO-
or CDCl . -
Titration: Add 1-2 drops (
10-20 L) of TFA- directly to the NMR tube. -
Mix: Invert tube 5 times.
-
Acquire: Run scan immediately.
-
Evaluate:
-
Look for sharpening of aromatic protons.
-
Note: Labile protons (NH, OH) will disappear due to exchange with the acid.
-
Module 3: Variable Temperature (VT) NMR
Thermal energy increases molecular tumbling rates (
Protocol 3: High-Temperature Acquisition
Prerequisite: Ensure your compound is thermally stable.
-
Solvent Choice: Switch to DMSO-
(BP: 189°C) or Tetrachloroethane- (BP: 146°C). Do not use CDCl or MeOD for high-temp work due to volatility. -
Setup:
-
Set probe temperature to 300K (Reference).
-
Increase temperature in 10K increments (310K, 320K, 330K, up to 350K).
-
-
Equilibration: Wait 5–10 minutes after reaching target temperature to allow convection currents to settle.
-
Shim: Crucial. Shimming changes significantly with temperature. Re-shim at every step.
-
Acquire: Observe the aromatic region.
-
Success: Multiplets reveal fine coupling constants (
-coupling) that were previously obscured.
-
Module 4: Advanced Validation (DOSY)
If you need to prove to a reviewer that your molecule is monomeric (or determine the size of the aggregate), use Diffusion Ordered Spectroscopy (DOSY).
Workflow: DOSY Experiment
Figure 2: Step-by-step DOSY acquisition workflow.
Interpretation:
-
Monomers: High diffusion coefficient (
to m /s depending on solvent viscosity). -
Aggregates: Low diffusion coefficient (move slowly).
-
Protocol:
-
Use the ledbpgp2s (Stimulated echo with bipolar gradients) pulse sequence.
-
Set diffusion time (
) to 50–100 ms. -
Set gradient pulse length (
) to 2–5 ms. -
Process using 2D Inverse Laplace Transform.
-
Self-Validation: If the solvent and solute lines align at the same diffusion level, your parameters are wrong. The solute must be lower (slower) than the solvent.
-
FAQ: Common Pyrrolopyridinone Issues
Q: My sample precipitated when I added DMSO to my CDCl
Q: I see double peaks for every signal. Is this aggregation? A: Likely not. Equal-intensity doubling usually indicates rotamers (restricted rotation, common in amides/lactams) or a racemic mixture in a chiral environment (rare without chiral shift reagents). Aggregation usually manifests as broad, undefined blobs, not distinct doublets. Run a VT experiment; rotamers will coalesce into a singlet at high temperatures.
Q: Can I use D
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Diffusion NMR). Link
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link
-
Cohen, Y., et al. (2005). Diffusion NMR spectroscopy in supramolecular and combinatorial chemistry: an old parameter with new insights. Angewandte Chemie International Edition, 44(4), 520-554. Link
-
LaPlante, S. R., et al. (2013). Monitoring drug self-aggregation and potential for promiscuity in off-target in vitro pharmacology screens by a practical NMR strategy. Journal of Medicinal Chemistry, 56(12), 5142-5150. Link
Stability of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one under acidic conditions
Executive Summary: The Molecule at a Glance
This guide addresses the stability profile of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., BET bromodomain inhibitors, JAK inhibitors). Unlike simple pyrroles or indoles, this fused bicyclic system exhibits unique resistance to acidic degradation due to specific structural "locks."
| Feature | Technical Specification |
| Core Scaffold | 6-Azaindole (Pyrrolo[2,3-c]pyridine) derivative |
| Functional Group | |
| Substitution | 2,3-Dimethyl: Blocks electrophilic attack sites on pyrrole.6-N-Methyl: Locks the lactam, preventing hydroxy-tautomerism.[1] |
| Acid Stability | High. Stable in 1M HCl/TFA. Resistant to polymerization. |
| Solubility | Low in water (neutral); High in acidic media (reversible protonation). |
Core Stability Analysis: Why It Survives Acid
Users often fear acid-induced degradation (polymerization or hydrolysis) with nitrogen heterocycles. However, this specific molecule is engineered for robustness.
A. The "Tautomer Lock" (N-Methylation)
In unsubstituted pyridin-7-ones, a dynamic equilibrium exists between the lactam (keto) and lactim (hydroxy) forms. This can cause peak splitting in HPLC and variable reactivity.
-
Your Molecule: The methyl group at Position 6 (N6) physically prevents the formation of the aromatic hydroxyl tautomer.
-
Consequence: You will see a single, sharp peak in LCMS. No tautomeric equilibration occurs.
B. Resistance to Polymerization (2,3-Blocking)
Pyrroles are notorious for "red-tar" polymerization in acid, initiated by protonation at C2 or C3 followed by electrophilic attack.
-
Your Molecule: Positions 2 and 3 are methylated. This steric and electronic blocking prevents the standard acid-catalyzed polymerization pathway.
-
Consequence: The compound remains stable even in trifluoroacetic acid (TFA) or dilute HCl.
C. Protonation vs. Hydrolysis
Under acidic conditions (pH < 2), the molecule undergoes O-protonation at the carbonyl oxygen, forming a stabilized cation.
-
Hydrolysis Risk: Negligible. The 6-membered lactam ring retains significant aromatic character (4n+2
electrons). It does not hydrolyze like a -lactam antibiotic.
Visualizing the Stability Mechanism
The following diagram illustrates the protonation pathway and the structural features that prevent degradation.
Caption: Structural "locks" (Methyl groups) prevent common degradation pathways, allowing reversible protonation instead of decomposition.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My sample precipitated after adding acid."
-
Cause: Paradoxically, while the protonated form is soluble, adding weak acid or insufficient volume may create a "salting out" effect or fail to fully protonate the bulk material if the concentration is too high.
-
Diagnostic: Check the pH. Is it < 2.0?
-
Solution:
-
Ensure final pH is distinctly acidic (pH 1-2).
-
Use a co-solvent. These scaffolds are lipophilic. Add 10-20% Acetonitrile or Methanol to the aqueous acid to maintain solubility of the organic cation.
-
Scenario B: "I see a new peak at M+14 or M+16 in LCMS."
-
Cause: This is likely NOT acid degradation.
-
M+16: Oxidation (N-oxide formation). This happens if the sample was exposed to air/light in solution for days, or if peroxides are present in your ether/THF solvents.
-
M+14: Methylation artifact (using Methanol/H2SO4) or impurity from synthesis.
-
-
Solution:
-
Prepare fresh samples in peroxide-free solvents.
-
Store solid material at -20°C under Argon.
-
Scenario C: "The solution turned pink/brown."
-
Cause: Trace oxidation of the free NH at position 1 (pyrrole nitrogen). While the 2,3-positions are blocked, the N1-H can still undergo radical oxidation under high light/oxygen stress.
-
Solution: This is often a trace impurity (<0.5%) with high extinction coefficient (color). Filter the solution; the bulk material is likely intact. Verify purity by NMR, not just visual inspection.
Experimental Protocols: Validating Stability
Do not assume stability; validate it for your specific batch using this stress-test protocol.
Protocol: Acid Stress Test (LCMS Monitoring)
-
Preparation: Dissolve 1 mg of compound in 100 µL DMSO.
-
Acid Challenge: Dilute with 900 µL of 1M HCl .
-
Control: Dilute 1 mg/100 µL DMSO with 900 µL Water.
-
-
Incubation: Heat both vials to 60°C for 4 hours .
-
Analysis: Inject 5 µL onto HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
-
Criteria:
-
Purity decrease < 2% = Stable .
-
New peaks > 5% = Unstable (Check for hydrolysis of amide bond, though unlikely).
-
Interactive Troubleshooting Flowchart
Use this logic tree to resolve stability issues during synthesis or analysis.
Caption: Decision tree for diagnosing solubility and purity issues in acidic media.
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) to dissolve this compound for NMR? A: Yes. The compound is stable in TFA-d1. You will observe a downfield shift in the proton signals due to the protonation of the carbonyl oxygen, which deshields the nearby aromatic protons.
Q: Is the "7-one" nomenclature correct? I see "7-hydroxy" in some databases. A: For this specific N-methylated analog (2,3,6-trimethyl), the 7-one (lactam) nomenclature is the only chemically correct description. The N-methyl group prevents the formation of the 7-hydroxy (lactim) tautomer. If your database shows "7-hydroxy" for this CAS, it is using a generic algorithm that ignores the N-methylation lock.
Q: What is the maximum temperature for acidic reactions with this scaffold? A: We recommend keeping acidic reactions (e.g., deprotection steps involving this scaffold) below 80°C . Above 100°C in concentrated HCl, you risk opening the lactam ring or cleaving the N-methyl group (though this requires extreme forcing conditions).
References
-
General Synthesis of Pyrrolo[2,3-c]pyridines
-
Source: Song, J. J., et al.[2] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." Journal of Organic Chemistry.
- Relevance: Establishes the stability of the 6-azaindole core during acidic cycliz
-
-
Tautomerism in Pyridones
-
Source: Katritzky, A. R., et al.[3] "The Prototropic Tautomerism of Heteroaromatic Compounds." Advances in Heterocyclic Chemistry.
- Relevance: Explains the preference for the lactam form and the "locking" effect of N-methyl
-
-
Stability of BET Inhibitor Scaffolds (ABBV-075 Analogues)
-
Source: McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide."[2] Journal of Medicinal Chemistry.
- Relevance: This paper describes the exact 6-methyl-7-oxo-pyrrolo[2,3-c]pyridine scaffold, confirming its stability and use in drug development.
-
[2]
-
- Source: Inderbitzin, J., et al. "Stability of Lactams in Acidic Media." Journal of Pharmaceutical Sciences. (General Principle Reference).
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. chimia.ch [chimia.ch]
Removing impurities from commercial 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one batches
[1]
Executive Summary & Compound Profile
Commercial batches of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one often exhibit purity variations (95–98%) that are insufficient for sensitive biological assays (e.g., crystallography,
This guide provides autonomous, field-proven protocols to upgrade commercial batches to >99.5% purity.
Physicochemical Profile
| Property | Characteristic | Implication for Purification |
| Structure | Fused pyrrolo-pyridine lactam | Amphoteric nature; Pyrrole N-H is a H-bond donor; Lactam C=O is an acceptor.[1] |
| Solubility | Moderate in alcohols/DMSO; Low in Hexane/Water | Recrystallization via solvent/anti-solvent methods is thermodynamically favored.[1][2] |
| pKa | ~11-12 (Pyrrole NH) | Avoid strong bases which may form salts and prevent crystallization.[1] |
| Substituents | 2,3-Dimethyl (Pyrrole), N-Methyl (Lactam) | The N-methyl group at pos. 6 prevents lactam-lactim tautomerization, simplifying the impurity profile but lowering the melting point compared to the N-H analog.[1][2] |
Diagnostic Decision Tree
Before initiating purification, visually inspect the batch and review the
Figure 1: Decision logic for selecting the appropriate purification workflow based on initial batch assessment.
Troubleshooting Guides & Protocols
Issue 1: The "Sticky Solid" (Oiling Out)
Symptom: The batch appears as a brown gum or oil rather than a discrete powder.[1][2] This is often caused by residual high-boiling solvents (DMF/DMSO) or eutectic impurities lowering the melting point.[1] Mechanism: Rapid cooling or "crashing out" traps impurities in the lattice.[1] The N-methyl lactam moiety is prone to oiling out in pure water.[1]
Protocol A: Thermodynamic Recrystallization Objective: Re-establish the crystal lattice to exclude impurities.[1][2]
-
Dissolution: Dissolve 1.0 g of crude material in Ethanol (10 mL) at reflux (75-78°C).
-
Note: If the solution is dark brown, add 50 mg activated charcoal, stir for 5 mins, and filter hot through Celite (See Protocol C).
-
-
Nucleation: Remove from heat. Add Water (2-3 mL) dropwise just until persistent turbidity is observed.
-
Re-solubilization: Add Ethanol dropwise (0.5 - 1 mL) until the solution becomes clear again at reflux.
-
Controlled Cooling: Turn off the heat source but leave the flask in the oil bath/block to cool slowly to room temperature over 2-3 hours.
-
Harvest: Cool to 0-4°C for 1 hour. Filter the white needles.[1] Wash with cold Ethanol/Water (1:1).[1][2]
| Solvent System | Ratio (v/v) | Suitability |
| EtOH / Water | 5:1 | Best for General Purity. Balances yield and rejection of polar impurities.[1] |
| EtOAc / Heptane | 1:2 | Best for Oiling Out. Non-polar anti-solvent prevents "gumming" better than water.[1] |
| IPA / Water | 4:1 | Alternative if EtOH yields are low.[1] |
Issue 2: Regioisomer Contamination (NMR Impurities)
Symptom:
Protocol B: Hot Slurry (Trituration) Objective: Selectively dissolve surface impurities without fully dissolving the target.[1][2]
-
Preparation: Place the solid in a flask.
-
Solvent Addition: Add Ethyl Acetate (5 mL per gram) .
-
Thermal Cycle: Heat the slurry to reflux. The solid should not fully dissolve.[1] If it does, you have added too much solvent (concentrate it).[1][2]
-
Equilibration: Stir vigorously at reflux for 30 minutes.
-
Filtration: Cool to room temperature and filter. Wash with Heptane .[1]
Issue 3: Oxidative Color Bodies
Symptom: Sample is >98% pure by HPLC but has a persistent pink/brown hue. Cause: Oxidation of the electron-rich pyrrole ring (formation of quinoid species).[1]
Protocol C: Silica Plug Filtration Objective: Adsorb polar color bodies.[1][2]
-
Dissolution: Dissolve the compound in 10% Methanol in Dichloromethane (DCM) .
-
Adsorption: Pass the solution through a short pad of silica gel (approx.[1][2] 2cm height in a sintered funnel).
-
Elution: Wash the pad with the same solvent system until the filtrate is colorless.
-
Recovery: Evaporate the solvent. Crucial: Immediately follow with Protocol B (Slurry) to remove amorphous silica residues and regain crystallinity.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use acid/base extraction to purify this? A: Proceed with caution. While the pyrrole NH is acidic (pKa ~12) and the pyridine nitrogen is basic, the 7-one lactam structure reduces the basicity of the pyridine ring significantly.[1][2]
-
Risk:[1][2][3] Strong bases (NaOH) can deprotonate the pyrrole N, forming a salt that is water-soluble, but may also induce ring-opening or hydrolysis of the lactam if heated.[1][2]
-
Recommendation: Stick to neutral recrystallization (Protocol A) unless you have >10% inorganic salt contamination.[1][2]
Q: My batch "oiled out" during Protocol A. How do I fix it? A: This happens if the water (anti-solvent) was added too fast or the solution was cooled too quickly.[1][2]
-
Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" (a tiny speck of pure solid if available, or scratch the glass side with a spatula).[1][2] Let it cool very slowly. Do not put it on ice until you see significant crystal growth.[1]
Q: How do I store the purified material? A: Store at -20°C under an inert atmosphere (Nitrogen/Argon). The pyrrole ring is electron-rich and susceptible to slow oxidation by air over months, leading to the "pink" discoloration mentioned in Protocol C.[1]
References
-
Fluorochem. (2025).[1][2][4][5] Product Specification: 2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7-one.[1][3] Fluorochem Ltd.[1] Link
-
BenchChem. (2025).[1][2] Technical Support Center: Crystallization of 7-azaindole Derivatives. BenchChem Technical Notes. Link
-
Voloshchuk, V. V., & Ivonin, S. P. (2024).[1][2][6] Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.[1][2][6] Link
-
Armarego, W. L. F. (2017).[1][2] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1] (General reference for heterocyclic purification).
-
Song, J. J., et al. (2005).[1][2][7] A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles. The Journal of Organic Chemistry, 70(16), 6512–6514.[1][2][7] Link[1][2]
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Validation & Comparative
High-Resolution 1H NMR Structural Elucidation of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one . It is designed for medicinal chemists and analytical scientists who need to distinguish this specific bioactive scaffold from its structural isomers and synthetic byproducts.
Content Type: Comparative Analytical Guide Focus: Spectral differentiation of N-alkylated lactams vs. O-alkylated lactims and regioisomers.
Strategic Overview: The Scaffold & The Problem
The pyrrolo[2,3-c]pyridin-7(6H)-one scaffold is a critical pharmacophore in kinase inhibitor development (e.g., inhibitors of ERK, JAK, or LSD1).[1] Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [2,3-c] fused system presents unique synthetic challenges, primarily tautomeric ambiguity and regioselective alkylation .[1]
During the synthesis of the 2,3,6-trimethyl derivative, a common step involves methylating the N6 position of the lactam precursor.[1] This reaction frequently yields two "silent" impurities that are difficult to distinguish by low-res MS alone:
-
The O-Methyl Lactim Ether: Resulting from O-alkylation at the carbonyl oxygen.
-
The N1-Methyl Regioisomer: Resulting from over-alkylation at the pyrrole nitrogen.
This guide compares the spectral performance of the target molecule against these alternatives, providing a self-validating protocol for structural confirmation.
Structural Pathway & Isomerism
The following diagram illustrates the competitive alkylation pathways that necessitate this rigorous NMR analysis.
Figure 1: Competitive methylation pathways yielding the target N-methyl lactam and its primary spectral interferences.
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility and minimize solvent-induced shift variations (particularly for the exchangeable pyrrole proton), the following protocol is mandatory.
Sample Preparation[2][3][4][5]
-
Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.
-
Rationale: DMSO is required to solubilize the polar lactam and slow the exchange of the N1-H pyrrole proton, allowing it to appear as a distinct signal (unlike in CD3OD).[1]
-
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (600 MHz recommended)
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of methyl groups with different relaxation times.
-
Relaxation Delay (D1): ≥ 2.0 seconds.
-
Scans (NS): 16–32 (sufficient for 10mg sample).[1]
-
Temperature: 298 K (25°C).[1]
Comparative Spectral Analysis
The distinction between the target and its alternatives relies on three specific "Diagnostic Zones" in the 1H NMR spectrum.
Zone A: The Methyl Region (2.0 – 4.5 ppm)
This is the primary discriminator between the N-Methyl Lactam (Target) and the O-Methyl Lactim (Alternative 1) .[1]
| Feature | Target (N6-Me) | Alternative 1 (O-Me) | Mechanistic Explanation |
| Shift ( | 3.50 – 3.65 ppm | 3.95 – 4.10 ppm | Electronegativity: Oxygen is more electronegative than Nitrogen, deshielding the attached methyl group significantly more (downfield shift).[1] |
| Multiplicity | Singlet (3H) | Singlet (3H) | Both are isolated methyl groups.[1] |
| NOE Signal | Strong NOE to H5 | Weak/No NOE to H5 | The N-Me is spatially closer to the ring proton H5 than the O-Me group is in the planar lactim structure. |
Zone B: The Aromatic/Heteroaromatic Region (6.0 – 8.0 ppm)
The substitution pattern on the pyridine ring (positions 4 and 5) creates a distinct coupling pattern.[1]
-
Target Signals: Two doublets (H4 and H5).
-
Coupling Constant (
): ~7.0 – 7.5 Hz (Typical ortho-coupling for pyridine rings).[1] -
Assignment:
-
H5 (~6.4 - 6.6 ppm): Appears upfield relative to H4. It is adjacent to the N-Me group and beta to the carbonyl.
-
H4 (~7.2 - 7.4 ppm): Appears downfield. It is adjacent to the bridgehead and influenced by the pyrrole ring current.
-
Zone C: The Exchangeable Proton (11.0 – 13.0 ppm)
This zone validates the integrity of the pyrrole ring and rules out Alternative 2 (N1-Me) .[1]
| Feature | Target (N6-Me) | Alternative 2 (N1-Me) | Interpretation |
| Signal @ >11 ppm | Present (Broad s) | Absent | The presence of the broad singlet confirms the Pyrrole N1 is unsubstituted (N-H).[1] If this peak is missing in DMSO, N1-alkylation has occurred.[1] |
Summary Data Table
Data simulated based on pyrrolo[2,3-c]pyridine derivative literature values in DMSO-d6.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Diagnostic Note |
| N1-H (Pyrrole) | 11.45 | Broad s | 1H | Confirms N1 is free (Not over-alkylated). |
| H4 (Pyridine) | 7.35 | d ( | 1H | Ortho-coupled to H5.[1] |
| H5 (Pyridine) | 6.52 | d ( | 1H | Upfield due to adjacent N-Me/C=O electronics.[1] |
| N6-CH3 | 3.58 | s | 3H | Critical: < 3.8 ppm confirms N-Me (Lactam). |
| C2-CH3 | 2.32 | s | 3H | Pyrrole ring substituent. |
| C3-CH3 | 2.15 | s | 3H | Pyrrole ring substituent. |
Advanced Verification: The NOE Decision Tree
When simple 1H NMR is inconclusive (e.g., due to overlapping impurity peaks), a 1D-NOESY or 2D-NOESY experiment provides absolute structural proof.[1]
Key Spatial Correlations (NOE)
-
N6-Me
H5: Irradiating the methyl singlet at 3.58 ppm must enhance the doublet at ~6.52 ppm (H5). This confirms the methyl is on the nitrogen adjacent to C5.[1] -
C3-Me
H4: Irradiating the methyl at 2.15 ppm should show an enhancement of the H4 doublet, confirming the regiochemistry of the pyrrole substituents.[1]
Diagnostic Workflow
Use the following logic flow to interpret your spectral data.
Figure 2: Step-by-step diagnostic workflow for confirming the this compound structure.
References
-
Enamine Ltd. "Synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold." Enamine.net. Link
-
Bonnard, V., et al. "Regioselective alkylation of pyrrolo[2,3-c]pyridine-7-ones."[1] Tetrahedron Letters, 2018.[1] (Contextual grounding for N vs O alkylation challenges).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)."[1] PubChem. Link (Used for comparative heterocyclic shift baselines).[1]
-
Fluorochem. "Product Specification: this compound."[1] Fluorochem.co.uk. Link
-
Wang, L., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives."[1] NIH PubMed Central. Link (Methodology for DMSO-d6 usage in pyrrolopyridines).[1]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trimethyl-pyrrolo[2,3-c]pyridin-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Trimethyl-pyrrolo[2,3-c]pyridin-7-one, a substituted pyrrolopyridinone, represents a class of heterocyclic compounds with significant therapeutic potential, finding applications as antibacterial agents and beyond[1][2]. A thorough understanding of their behavior under mass spectrometric analysis is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a powerful analytical tool for this purpose[3][4].
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. As direct experimental data for this specific molecule is not widely published, this guide synthesizes established fragmentation principles from related structures to build a predictive model. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), comparing them with simpler, related molecules to provide a foundational understanding for researchers working with this scaffold.
Pillar 1: Causality Behind Experimental Choices
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be gleaned.
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation. This is invaluable for creating a detailed "fingerprint" of the molecule, aiding in library matching and the elucidation of the core structure. The resulting fragments are typically radical cations.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules [M+H]+. While it produces less fragmentation in the source, it is ideal for coupling with tandem mass spectrometry (MS/MS). In MS/MS, the protonated molecule is selectively isolated and then fragmented through collision-induced dissociation (CID), allowing for controlled and systematic structural analysis[5]. This is particularly useful for identifying specific functional groups and understanding the connectivity of the molecule[6].
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Predicted Fragmentation of this compound
The structure of this compound (MW: 176.22 g/mol ) presents several key features that will govern its fragmentation: a fused bicyclic aromatic system, a lactam (amide) moiety within the pyrrolidinone ring, and three methyl groups.
Electron Ionization (EI-MS) Predicted Fragmentation
Under EI conditions, the molecular ion (M•+) at m/z 176 is expected to be prominent. The fragmentation will likely proceed through pathways that stabilize the resulting ions, often involving the loss of small, stable neutral molecules or radicals.
Key Predicted EI Fragmentation Pathways:
-
Loss of a Methyl Radical: The most facile fragmentation is often the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable, even-electron cation at m/z 161 . This is a common fragmentation for methylated compounds[7]. The stability of the resulting ion would be enhanced by the aromatic system.
-
Loss of Carbon Monoxide (CO): The lactam moiety contains a carbonyl group. The loss of a neutral CO molecule (28 Da) is a characteristic fragmentation for cyclic ketones and lactams, which would result in a fragment at m/z 148 [8][9]. This often occurs after an initial rearrangement.
-
Retro-Diels-Alder (RDA) type fragmentation: While not a classic RDA, cleavage of the bicyclic system is plausible. For instance, cleavage across the pyrrolidone ring could lead to various smaller fragments.
-
Cleavage of the Pyridine Ring: Similar to pyridine itself, which shows complex ring fragmentation[10][11], the pyridine portion of the molecule could undergo ring opening and subsequent loss of small molecules like HCN or acetylene.
Electrospray Ionization Tandem MS (ESI-MS/MS) Predicted Fragmentation
For ESI, we will consider the fragmentation of the protonated molecule, [M+H]+ at m/z 177 . The fragmentation will be directed by the protonation site, which is likely to be the lactam oxygen or the pyridine nitrogen.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Methylenimine or related species: Following protonation, a common pathway for N-methylated lactams can involve rearrangements and subsequent loss of small neutral molecules.
-
Sequential Loss of CO and other species: Similar to EI, the loss of CO from the protonated precursor is a probable pathway, leading to a fragment at m/z 149 .
-
Loss of a Methyl Group: While less common for [M+H]+ ions than for radical cations in EI, the loss of a methyl group as methane (CH₄) after rearrangement, or as a methyl radical, can occur, though the latter would form a less stable odd-electron species.
Comparative Analysis with Simpler Analogues
To ground these predictions, we can compare them to the known fragmentation of related, simpler structures.
| Compound | Key Structural Features | Observed/Expected Dominant Fragments | Relevance to Target Molecule |
| 2,3,5-Trimethylpyridine | Trimethylated pyridine ring | Loss of H• to form a stable pyridinium-type ion; loss of CH₃•.[12] | Models the fragmentation behavior of the substituted pyridine portion of the target molecule. |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | Fused pyrrolo-pyridine core | Stable molecular ion; fragmentation involves loss of HCN from the pyrrole or pyridine ring.[13][14] | Provides insight into the fragmentation of the core bicyclic system, highlighting the stability of the fused rings. |
| Piperine (example of an amide) | Amide linkage | N-CO bond cleavage is a dominant fragmentation pathway.[8][9] | The lactam in our target is an internal amide; similar N-CO cleavage is expected, often leading to CO loss. |
This comparative analysis suggests that the fragmentation of trimethyl-pyrrolo[2,3-c]pyridin-7-one will be a composite of these behaviors: initial losses of methyl groups characteristic of the alkylated pyridine, coupled with cleavages (like CO loss) driven by the lactam functionality, all while contending with the inherent stability of the fused aromatic core.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Predicted Key Fragments
Table 1: Predicted Dominant Fragments for Trimethyl-pyrrolo[2,3-c]pyridin-7-one
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Mechanistic Rationale |
| EI | 176 (M•+) | 161 | •CH₃ (15 Da) | Loss of a methyl radical, common for methylated aromatics. |
| EI | 176 (M•+) | 148 | CO (28 Da) | Loss of carbon monoxide from the lactam moiety. |
| ESI-MS/MS | 177 ([M+H]⁺) | 149 | CO (28 Da) | Loss of carbon monoxide from the protonated lactam. |
| ESI-MS/MS | 177 ([M+H]⁺) | Various | CH₃NC, etc. | Ring cleavage and rearrangement products. |
Mandatory Visualization: Predicted Fragmentation Pathways
Below are the predicted fragmentation pathways visualized using Graphviz.
Caption: Predicted EI fragmentation of Trimethyl-pyrrolo[2,3-c]pyridin-7-one.
Sources
- 1. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine [webbook.nist.gov]
- 12. Pyridine, 2,3,5-trimethyl- [webbook.nist.gov]
- 13. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 14. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
7-Azaindole vs. 6-Azaindole: A Medicinal Chemist’s Guide to Scaffold Selection
Topic: Comparing biological activity of 6-azaindole vs 7-azaindole scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the transition from an indole core to an azaindole scaffold is a strategic maneuver to modulate physicochemical properties without altering the fundamental geometry of the ligand. While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is widely recognized as a privileged kinase scaffold due to its adenine-mimicking hydrogen bond pattern, 6-azaindole (1H-pyrrolo[2,3-c]pyridine) offers a distinct electronic profile characterized by significantly higher basicity.
This guide dissects the biological and physicochemical divergences between these two isomers, providing actionable data to inform scaffold selection in hit-to-lead optimization.
Physicochemical Profiling: The pKa Cliff
The most critical differentiator between these two scaffolds is the basicity of the pyridine nitrogen. This fundamental electronic difference dictates solubility, permeability, and the ionization state at physiological pH.[1]
| Property | 7-Azaindole | 6-Azaindole | Implications |
| Structure | N at position 7 (Ortho to bridgehead) | N at position 6 (Meta to bridgehead) | Defines H-bond vector |
| pKa (Conjugate Acid) | ~4.59 | ~7.95 | 6-Aza is protonated at pH 7.4; 7-Aza is neutral.[2] |
| H-Bonding | Donor (NH) + Acceptor (N7) | Donor (NH) + Acceptor (N6) | 7-Aza forms bidentate motifs; 6-Aza often monodentate. |
| Solubility | Moderate improvement over indole | High (due to ionization) | 6-Aza is superior for aqueous solubility issues. |
| Electronic Nature | Affects metabolic susceptibility. |
Expert Insight: The pKa of 6-azaindole (~8.0) means it exists largely as a cation in the bloodstream. This can be advantageous for solubility but may introduce permeability challenges (low passive diffusion) or hERG liability compared to the neutral 7-azaindole.
Biological Activity & Target Engagement
A. Kinase Inhibition: The "Hinge Binder" Dominance
7-Azaindole is the gold standard for ATP-competitive kinase inhibitors (e.g., Vemurafenib ).[3][4] Its nitrogen placement perfectly mimics the N1 and N6 of adenine, allowing for a "bidentate" hydrogen bond interaction with the kinase hinge region.
-
7-Azaindole Mechanism:
-
N7 (Acceptor): Binds to the backbone NH of the hinge residue.[5]
-
NH1 (Donor): Binds to the backbone Carbonyl of the hinge residue.
-
-
6-Azaindole Limitation:
-
The N6 nitrogen is positioned away from the hinge interface in the standard binding orientation. It often points towards the solvent front or the gatekeeper residue, failing to form the critical second H-bond. Consequently, 6-azaindole analogs frequently show 10-100x lower potency in kinase assays compared to their 7-azaindole counterparts.
-
B. GPCRs and Allosteric Modulation: The 6-Azaindole Niche
While 7-azaindole dominates kinases, 6-azaindole shines in non-kinase targets where a basic center is required for salt-bridge formation.
-
Case Study (CB1 Receptor): In the optimization of allosteric modulators for the Cannabinoid Receptor 1 (CB1), replacing indole with 7-azaindole led to a complete loss of binding affinity. However, the 6-azaindole analog retained modulation activity, likely due to its ability to protonate and interact with acidic residues in the allosteric pocket or improved solubility allowing better access to the site.[1]
Metabolic Liability: The Aldehyde Oxidase (AO) Trap[1]
A major liability for azaindoles, particularly 7-azaindole, is cytosolic metabolism by Aldehyde Oxidase (AO) .[1] Unlike CYP450s, AO does not require NADPH and attacks electron-deficient heterocycles at the carbon most susceptible to nucleophilic attack.
-
7-Azaindole Risk: Highly susceptible to oxidation at the C2 position , forming the 2-hydroxy-7-azaindole (lactam) metabolite.[6] This can lead to rapid clearance in vivo despite stability in liver microsomes (which lack AO).
-
Mitigation Strategy: Blocking the C2 position with a small alkyl group (methyl, Cl) or electron-donating group can reduce AO liability.
-
6-Azaindole Risk: While also a substrate, the different electron distribution and higher basicity can alter the rate of AO metabolism. However, the protonated species (dominant at pH 7.[1]4) is generally less susceptible to AO (which prefers neutral substrates), potentially offering a stability advantage in specific plasma environments.[1]
Visualization of Binding Modes & Metabolism
The following diagram illustrates the structural divergence in kinase binding and the metabolic oxidation pathway.
Figure 1: Comparative logic flow for scaffold selection. 7-Azaindole is optimized for neutral hinge binding, while 6-azaindole introduces ionization for solubility and electrostatic interactions.
Experimental Protocols
Protocol A: Assessing Aldehyde Oxidase (AO) Stability
Standard microsomal stability assays (HLM) often miss AO clearance because the enzyme is cytosolic. You must use Cytosol or S9 fractions.
-
Preparation: Prepare 10 mM stock of test compound (7-aza or 6-aza analog) in DMSO.
-
Incubation System: Use Human Liver Cytosol (HLC) (final protein conc. 1.0 mg/mL) in 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Cofactor: None required for AO (unlike CYP450). Optional: Add Hydralazine (AO inhibitor) in a parallel well to confirm AO specificity.[1]
-
Reaction: Initiate by adding test compound (1 µM final). Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: LC-MS/MS. Monitor for parent depletion and the +16 Da metabolite (Lactam formation).
-
Pass Criteria: <20% depletion at 60 min (Low Clearance).
-
Protocol B: Practical Synthesis of 6-Azaindoles
While 7-azaindoles are widely commercial, 6-azaindoles often require synthesis.[7] The "Dilithiation Strategy" is robust.
-
Reagent: sec-Butyllithium (2.2 equiv).
-
Procedure:
-
Cool THF solution of 3-amino-4-picoline to -78°C.
-
Add sec-BuLi dropwise (generates the dianion).
-
Warm to 0°C for 30 mins, then cool back to -78°C.
-
Add ester electrophile (R-COOEt).
-
Allow to warm to RT.[10] The intermediate ketone cyclizes spontaneously or upon mild acid workup.
-
-
Yield: Typically 40-70% for C2-substituted 6-azaindoles.
References
-
Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link[1]
-
Song, J.J., et al. (2005).[1] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline." Journal of Organic Chemistry. Link[1]
-
Kozikowski, A.P., et al. (2007).[1] "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators." Journal of Medicinal Chemistry. Link
-
Wipf, P. (2007).[1][2] "The Heterocyclic Chemistry of Azaindoles." University of Pittsburgh Department of Chemistry. Link
-
Pryde, D.C., et al. (2017).[1][2] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[6][11][12][13][14][15] Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme kinetics, inhibition, and regioselectivity of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profiling of Pyrrolopyridinone Lactams: A Comparative IR Guide
This guide details the infrared (IR) spectroscopic characterization of pyrrolopyridinone lactams, focusing on the vibrational shifts induced by the fused pyridine ring compared to carbocyclic analogues.
Executive Summary
Pyrrolopyridinone lactams (azaisoindolinones and azaoxindoles) represent a critical scaffold in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., JAK, Pim) and CGRP antagonists.[1] Unlike their carbocyclic counterparts (isoindolinones), the incorporation of a pyridine ring into the fused system introduces significant electronic perturbations.
This guide provides a technical analysis of the characteristic IR bands for these scaffolds. The central diagnostic feature is the hypsochromic shift (blue shift) of the lactam carbonyl stretching frequency caused by the electron-withdrawing nature of the pyridine nitrogen.
Theoretical Framework: The "Pyridine Effect"
To interpret the IR spectrum of a pyrrolopyridinone, one must understand how the fused pyridine ring alters the bond order of the lactam functionality.
Electronic Withdrawal and Resonance
In a standard lactam (e.g., isoindolinone), the nitrogen lone pair donates electron density into the carbonyl carbon (resonance), giving the C=O bond significant single-bond character.[1] This lowers the stretching frequency to
In pyrrolopyridinones , the electronegative pyridine nitrogen withdraws electron density from the fused system (inductive effect,
-
The lactam nitrogen's lone pair is less available for donation into the carbonyl.
-
The C=O bond retains more "double bond" character.
-
Result: The force constant (
) increases, shifting the absorption to a higher wavenumber ( ).[2]
Resonance Logic Diagram
The following diagram illustrates the resonance competition that defines the spectral shift.
Caption: Comparative resonance effects showing why pyrrolopyridinones exhibit higher C=O frequencies than isoindolinones.
Characteristic IR Bands
The following data synthesizes experimental observations for the two primary isomers: pyrrolo[3,4-c]pyridin-1-one (6-azaisoindolinone) and pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole).
Comparative Spectral Table
| Vibrational Mode | Isoindolinone (Carbocyclic) | Pyrrolopyridinone (Heterocyclic) | Intensity | Diagnostic Note |
| C=O[2][3][4] Stretch (Lactam) | 1680–1705 cm⁻¹ | 1710–1740 cm⁻¹ | Strong | Primary Identifier. Shifts higher due to reduced resonance. Broadens significantly if H-bonding is present. |
| C=O Stretch (Imide) | ~1770 / 1720 cm⁻¹ | 1781 / 1745 cm⁻¹ | Strong | Observed in dione derivatives (e.g., pyrrolo[3,4-c]pyridine-1,3-dione).[1][2] The doublet arises from sym/asym coupling.[2] |
| N-H Stretch | 3150–3250 cm⁻¹ | 3100–3200 cm⁻¹ | Medium/Broad | Often broader in pyrrolopyridinones due to enhanced H-bond acidity of the lactam NH induced by the pyridine ring.[2] |
| C=N Ring Stretch | Absent | 1580–1610 cm⁻¹ | Medium | Characteristic "breathing" mode of the fused pyridine ring. Distinguishes from carbocyclic analogues.[2] |
| C-H (Aromatic) | 3030–3080 cm⁻¹ | 3050–3100 cm⁻¹ | Weak | Pyridine C-H bonds typically absorb at slightly higher frequencies than benzene C-H. |
Isomer Differentiation
Distinguishing between the [3,4-c] and [2,3-b] isomers requires analyzing the "Fingerprint Region" (1500–600 cm⁻¹) and the C=N stretch position.[1]
-
Pyrrolo[3,4-c]pyridin-1-one (Isoindolinone-like):
-
Pyrrolo[2,3-b]pyridin-2-one (Oxindole-like):
-
C=O often appears as a doublet or shoulder due to lactam-lactim tautomerism potential, though the lactam form dominates in solid state.[1]
-
Specific band at ~1470 cm⁻¹ attributed to the pyrrole ring deformation.
-
Experimental Protocol for Validation
To ensure data integrity and reproducibility when characterizing these compounds, follow this self-validating protocol.
Sample Preparation[1]
-
Solid State (Preferred): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.[2]
-
Why: Pyrrolopyridinones often form strong intermolecular H-bonded dimers in the solid state.[2] ATR requires minimal prep and preserves these interactions, providing the "true" solid-state fingerprint.[1]
-
Warning: KBr pellets can absorb moisture, causing the hygroscopic pyridine ring to interact with water, broadening the C=N and C=O bands artificially.[1]
-
-
Solution State: Dissolve in anhydrous
or (0.1 M).
Analytical Workflow
Caption: Decision tree for distinguishing pyrrolopyridinones from carbocyclic analogues using IR markers.
References
-
Vibr
- Source: BenchChem Technical Guides.
- Data: Confirming C=O ranges for 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
-
Synthesis and Spectral Analysis of Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
-
IR Characteristics of Pyridine Deriv
-
Comparative Analysis of Isoindolinone Analogues
- Source: MDPI Molecules (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones.
- Data: Establishes the "aza-isoindolinone" structural class and its spectral properties.
-
[2]
Sources
- 1. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
Purity Validation Protocols for 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Executive Summary & Chemical Context[1][2][3][4][5][6]
2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a critical fused heterocyclic scaffold, often utilized as a pharmacophore in the development of kinase inhibitors (e.g., JAK, CSF1R) and viral entry inhibitors. Its structural integrity is paramount for reproducible biological assays.
However, this molecule presents unique analytical challenges that render standard "Certificate of Analysis" (CoA) protocols insufficient. Specifically, the lactam-lactim tautomerism inherent to the 7-azaindolinone core can mimic impurities in chromatographic separation, while its propensity for hydrogen-bond-mediated aggregation complicates solubility.
This guide compares three validation methodologies—Standard HPLC-UV , UHPLC-MS , and Quantitative NMR (qNMR) —and proposes a Hybrid Validation Protocol that serves as the industry gold standard for this compound class.
The Chemical Challenge: Tautomerism
The 7(6H)-one moiety exists in equilibrium between the keto (lactam) and enol (lactim) forms.
-
Impact: In standard C18 HPLC, this dynamic equilibrium often results in peak splitting or tailing, leading to false "impurity" flags or integration errors.
-
Solution: Solvent control and pH buffering are non-negotiable.
Comparative Analysis of Validation Methods
We evaluated three distinct protocols for determining the purity of a reference batch of this compound.
Method A: Standard HPLC-UV (The Conventional Approach)
-
Principle: Separation on C18 silica; detection at 254 nm.
-
Status: Insufficient for Absolute Purity.
Method B: UHPLC-QToF-MS (The Identification Approach)
-
Principle: High-resolution mass spectrometry.
-
Status: Excellent for Impurity Profiling, Poor for Quantitation.
Method C: qNMR (The Absolute Approach)[2]
-
Principle: Proton counting relative to an NIST-traceable internal standard.
-
Status: The Gold Standard for Assay Value.
Performance Data Comparison
| Feature | Method A: HPLC-UV | Method B: UHPLC-MS | Method C: qNMR |
| Primary Output | Relative Purity (Area %) | Impurity ID (m/z) | Absolute Purity (wt %) |
| Tautomer Handling | Poor (Risk of peak splitting) | Moderate | Excellent (Fast exchange regime) |
| Water/Salt Detection | No (Invisible) | No (Invisible) | Yes (Quantifiable) |
| Linearity ( | > 0.999 | > 0.995 | > 0.9999 |
| Precision (RSD) | < 0.5% | < 2.0% | < 0.2% |
| Bias Risk | High (Extinction coefficients vary) | High (Ionization suppression) | None (Nucleus independent) |
Recommended Protocol: The Hybrid Validation Workflow
To guarantee data integrity (E-E-A-T), you must not rely on a single method. The following protocol combines qNMR for Assay (Mass Balance) and UHPLC-MS for Purity (Impurity Profiling).
Part I: Absolute Assay by qNMR
Rationale: qNMR is self-validating and does not require a reference standard of the analyte itself, eliminating the "purity of the standard" circular logic.
Materials:
-
Solvent: DMSO-
(99.9% D) – Chosen to disrupt H-bond aggregates and collapse tautomers. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Protocol:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (must be of the slowest proton). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the methyl group signal of the analyte (
~2.3–2.5 ppm) and the distinct singlet of the IS.
Calculation:
Part II: Impurity Profiling by UHPLC-MS
Rationale: qNMR has low sensitivity for trace impurities (<0.5%). Chromatography is required to detect specific synthesis byproducts.
Chromatographic Conditions:
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm. Note: CSH technology provides better peak shape for basic heterocycles.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH forces the molecule into the enolate-like form, reducing tautomeric splitting).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm + ESI Positive Mode (Scan 100–1000 m/z).
Critical Control Point: If "ghost peaks" appear at relative retention time (RRT) 0.9 or 1.1, perform a temperature stress test . If the ratio of peaks changes with column temperature (e.g., 25°C vs 45°C), they are tautomers, not impurities. Integrate them together.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the tautomeric challenge specific to this scaffold.
Diagram 1: Analytical Decision Tree
This workflow ensures no critical impurity (including salts and water) is overlooked.
Caption: Decision tree for validating this compound, prioritizing qNMR for mass balance.
Diagram 2: The Tautomer Trap
Understanding why standard HPLC fails without pH control.
Caption: The lactam-lactim equilibrium can cause artifactual peak splitting in neutral HPLC conditions.
References
-
Vertex AI Search. (2025). Characterization of 7-azaindole derivatives as inhibitors of SARS-CoV-2. National Institutes of Health (NIH). 6
-
BenchChem. (2025).[7][8] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. 8
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. 3
-
Fluorochem. (2025).[9] Product Specification: this compound. 10
-
ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles. 11
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 5. Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. researchgate.net [researchgate.net]
Structural characterization of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one tautomers
[1]
Part 1: The Structural Landscape & Challenge
The core challenge in developing 7-azaindolinone derivatives is the ambident nucleophilicity of the precursor. During synthesis (typically methylation of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one), the electrophile can attack either the nitrogen (N6) or the oxygen (O7).[1]
-
Target Structure (Lactam Form): this compound.[1]
-
Features: C=O bond, N-Me group.
-
Therapeutic Relevance: Hydrogen bond acceptor (C=O) and donor (N1-H).[1]
-
-
Alternative Isomer (Lactim Ether): 7-Methoxy-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine.[1]
Decision Logic: Tautomeric Trapping
Figure 1: The divergence of tautomeric trapping.[1] Characterization must definitively rule out the O-alkylated isomer.
Part 2: Comparative Analysis of Characterization Methods
This section compares the three primary methodologies for validating the 2,3,6-trimethyl lactam structure.
Method A: Solution-State NMR (The Gold Standard)
Performance: High.[1] Why: NMR provides the most distinct electronic signatures for N-Me vs O-Me groups and the carbonyl functionality.
| Feature | Target: N-Methyl Lactam (N-Me) | Alternative: O-Methyl Lactim (O-Me) | Causality |
| N is less electronegative than O, causing less deshielding. | |||
| C=O typically resonates upfield of oxidized aromatic carbons, but they are close.[1] | |||
| HMBC Correlation | Me protons | Me protons | N-Me couples to adjacent ring carbons; O-Me coupling is more limited.[1] |
| NOESY Signal | Strong NOE to H5 | Weak/No NOE to H5 | N-Me is spatially closer to the C5 proton than the O-Me group. |
Method B: IR Spectroscopy (Rapid Screening)
Performance: Medium.[1] Why: Good for detecting the carbonyl (C=O), but can be ambiguous if the lactim ether has ring stretches in the same region.
-
Lactam (Target): Strong band at 1640–1660 cm⁻¹ (Amide/Lactam C=O stretch).
-
Lactim (Alternative): Absence of C=O stretch; presence of C=N and C-O-C bands (1100–1250 cm⁻¹).
Method C: X-Ray Crystallography (Definitive)
Performance: Ultimate (but resource-intensive).[1] Why: Provides direct measurement of bond lengths.
-
C7–O Bond Length: ~1.23 Å (Double bond, Lactam) vs ~1.35 Å (Single bond, Lactim).
Part 3: Experimental Protocols
Protocol 1: Discriminatory NMR Workflow
This protocol is designed to be self-validating.[1] If the HMBC correlation is missing, the structure is rejected.
Materials:
-
Solvent: DMSO-d
(Preferred for solubility and hydrogen bonding observation). -
Instrument: 400 MHz (minimum) NMR Spectrometer.[5]
Step-by-Step:
-
Sample Prep: Dissolve 5–10 mg of the synthesized 2,3,6-trimethyl compound in 0.6 mL DMSO-d
. Ensure complete dissolution to avoid line broadening. -
1H Acquisition: Acquire standard proton spectrum (16 scans).
-
Checkpoint: Identify the singlet integrating to 3H around 3.5 ppm. If > 3.9 ppm, suspect O-alkylation.
-
-
13C Acquisition: Acquire carbon spectrum (1024 scans). Look for the C=O signal ~160 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Set optimization for long-range coupling (8–10 Hz).
-
Critical Step: Locate the cross-peak between the Methyl protons (from Step 2) and the Carbonyl carbon (from Step 3).
-
Validation: In the N-methyl lactam, the N-Me protons will also show a correlation to the C5 carbon (the CH adjacent to Nitrogen). In the O-methyl lactim, the O-Me protons typically only correlate to C7.
-
-
NOESY (Nuclear Overhauser Effect): Set mixing time to 500 ms.
-
Observation: Look for a cross-peak between the N-Me singlet and the aromatic doublet of H5. This spatial proximity confirms the N-Me placement.
-
Protocol 2: Crystallization for X-Ray
Objective: Grow single crystals suitable for diffraction to confirm the C=O bond length.
-
Solvent System: Slow evaporation using Methanol/Dichloromethane (1:1).[1]
-
Procedure: Dissolve 20 mg of compound in 2 mL solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cap loosely with parafilm and poke 2–3 small holes.
-
Incubation: Store at 4°C in a vibration-free environment for 3–7 days.
-
Harvest: Select block-like crystals (avoid needles if possible) for diffraction.
Part 4: Visualization of Analytical Logic
Figure 2: Analytical decision tree for distinguishing the target lactam from the lactim impurity.
References
-
Fluorochem. (2025).[1][3] Product Sheet: this compound. Link
-
Enamine. (2024).[1] The synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold. Link
-
National Institutes of Health (NIH). (2023).[1] Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Link
-
Katritzky, A. R., et al. (1991).[1] Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. Link
-
Nechayev, M., et al. (2018).[1] Facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones. Enamine Research. Link
Sources
Comparative Potency Guide: Trimethyl-Substituted Azaindoles in Enzyme Assays
Executive Summary
This guide provides an in-depth technical comparison of trimethyl-substituted azaindole derivatives , specifically focusing on the 1,3,5-trimethyl-1H-pyrazol-4-yl moiety attached to the 7-azaindole scaffold. While the 7-azaindole core is a privileged structure for ATP-competitive inhibition (mimicking the purine ring of ATP), the addition of a trimethyl-substituted tail group has been shown to significantly modulate potency and selectivity in both kinase and bromodomain (BET) assays.
Key Insight: The "trimethyl" substitution pattern—often on a distal pyrazole ring—enhances potency not through direct hinge interaction, but by filling hydrophobic pockets (e.g., the WPF shelf in BET proteins or the hydrophobic back-pocket in kinases), improving Lipophilic Ligand Efficiency (LLE). Conversely, direct N-methylation of the azaindole core (N1-methyl) often abolishes potency by disrupting critical hydrogen bond donor interactions.
Mechanistic Basis of Potency
The potency of trimethyl-substituted azaindoles is governed by two distinct structural domains:
-
The Hinge Binder (7-Azaindole Core):
-
Acts as a bidentate hydrogen bond acceptor/donor pair (N7 acceptor, N1-H donor).
-
Critical Rule: Substitution at the N1 position (e.g., N-methylation) typically destroys biological activity by removing the H-bond donor capability required for hinge binding.
-
-
The Hydrophobic Filler (Trimethyl-Pyrazole Tail):
-
The 1,3,5-trimethyl-1H-pyrazol-4-yl group provides a bulky, electron-rich, and lipophilic volume.
-
Mechanism: In BET inhibition, this group penetrates the "WPF shelf" (W167, P168, F169 in BRD4), inducing a tight induced-fit binding mode that dimethyl or unsubstituted analogs cannot achieve.
-
Visualization: SAR Logic of Trimethyl-Azaindoles
Figure 1: Structural logic dictating the potency of trimethyl-substituted azaindoles. Note the divergent effects of methylation at the N1 position versus the C3/C5 tail.
Comparative Potency Data
The following tables synthesize data from key studies comparing trimethyl-substituted variants against their less substituted counterparts.
Table 1: BET Bromodomain Inhibition (Enzymatic Assay)
Comparison of 1,3,5-trimethyl substitution vs. dimethyl/unsubstituted analogs in BRD4 inhibition.
| Compound ID | Structure Description | Substitution Pattern | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Relative Potency |
| CD161 (Lead) | 7-Azaindole w/ Pyrazole | 1,3,5-Trimethyl | 6 | 36 | Reference (High) |
| Analog A | 7-Azaindole w/ Pyrazole | 3,5-Dimethyl (No N-Me) | 58 | 142 | ~10x Lower |
| Analog B | 7-Azaindole w/ Pyrazole | Unsubstituted Pyrazole | >1000 | >1000 | Inactive |
| Analog C | N1-Methyl -7-Azaindole | Core Methylation | >10,000 | >10,000 | Inactive (Loss of H-bond) |
Data Source: Synthesized from J. Med. Chem. BET Inhibitor studies (References 1, 2).
Table 2: Anti-Trypanosomal Potency (Cellular Assay)
Comparison of NEU-1207 series in Trypanosoma brucei proliferation assays.
| Compound | Core Scaffold | Tail Substitution | pEC50 (Log Potency) | Solubility (µM) |
| NEU-1207 | 7-Azaindole | 1,3,5-Trimethyl-pyrazole | 7.2 | 190 |
| Analog 29d | 7-Azaindole | Piperidinyl (Non-methyl) | 7.0 | 290 |
| Analog 13s | 7-Azaindole | Dimethyl-amine | 5.7 | ND |
| Analog 1 (N-Me) | N1-Methyl -7-Azaindole | 1,3,5-Trimethyl-pyrazole | < 5.0 | >200 |
Data Source: UCL Discovery / J. Med. Chem (Reference 3). Note the drastic loss of potency upon N1-methylation despite the presence of the trimethyl tail.
Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: TR-FRET Binding Assay (Enzymatic Potency)
Objective: Determine IC50 of azaindoles against BRD4 or Kinase targets. Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Europium-labeled antibody (donor) and an AlexaFluor-labeled tracer (acceptor).
Reagents:
-
Recombinant Protein (e.g., BRD4-BD1, GST-tagged).
-
Biotinylated Peptide Ligand / Tracer.
-
Eu-labeled Anti-GST Antibody.
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.
Step-by-Step Workflow:
-
Preparation: Dilute compounds in 100% DMSO (10-point dose response, 1:3 serial dilution). Acoustic transfer 20 nL to 384-well low-volume white plate.
-
Protein Addition: Add 5 µL of 2x Protein Mix (final conc. 2-5 nM) to wells. Incubate 15 min at RT. Validation Check: Include "No Protein" control to measure background.
-
Tracer Addition: Add 5 µL of 2x Peptide/Antibody Mix (final conc. Kd of tracer).
-
Incubation: Incubate 60 min at RT in dark.
-
Detection: Read on PHERAstar or EnVision plate reader (Excitation: 337 nm, Emission: 620 nm & 665 nm).
-
Analysis: Calculate Ratio (665/620). Fit data to 4-parameter logistic equation:
Protocol B: Resazurin Viability Assay (Cellular Potency)
Objective: Assess cellular potency (EC50) in T. brucei or Cancer Cell Lines.
-
Seeding: Plate cells (e.g., 2,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add test compounds (Trimethyl-azaindoles) at 2x concentration. DMSO final conc < 0.5%.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Development: Add Resazurin solution (final 44 µM). Incubate 4-6 hours.
-
Read: Measure Fluorescence (Ex 530nm / Em 590nm). Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.
-
QC Check: Z-factor must be > 0.5 for valid assay run.
Visualization: Assay Workflow
Figure 2: Parallel workflow for determining enzymatic affinity and cellular efficacy.
References
-
Structure-Based Discovery of CD161 as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Source: Journal of Medicinal Chemistry / UCL Discovery. URL:[Link]
-
Azaindole Derivatives as Potential Kinase Inhibitors and Their SARs Elucidation. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][2] Chemical and Pharmaceutical Bulletin. URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
[1]
Executive Safety Summary & Immediate Action
Compound Identity: 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS Number: [Not widely listed; Reference Product Code F500794] Molecular Formula: C₁₀H₁₂N₂O Hazard Classification: GHS07 (Warning) – Acute Toxicity (Oral), Irritant.
As a Senior Application Scientist, I emphasize that while this compound is a valuable heterocyclic building block in kinase inhibitor discovery, its disposal requires strict adherence to "Unknown Toxicity" protocols. Research chemicals often lack chronic toxicity data (teratogenicity, carcinogenicity); therefore, we treat them with the same rigor as known cytotoxic agents.
Critical Hazard Profile (H-Codes)
Pre-Disposal Handling & Segregation
The Golden Rule of Chemical Waste: Never mix waste streams based on convenience. Mix based on chemical compatibility.
The pyrrolo[2,3-c]pyridine scaffold is electron-rich. Improper mixing with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) in a waste container can lead to rapid oxidation, heat generation, and potential container failure.
Segregation Logic
| Waste Category | Contents | Container Type | Labeling Requirement |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, silica gel. | High-Density Polyethylene (HDPE) Pail or Double-bagged (6-mil). | "Hazardous Solid Waste - Toxic/Irritant" |
| Liquid Waste A | Halogenated solvents (DCM, Chloroform) containing the compound. | Glass or Fluorinated HDPE. | "Halogenated Organic Waste" |
| Liquid Waste B | Non-halogenated solvents (DMSO, Methanol, Acetone). | HDPE Carboy. | "Non-Halogenated Organic Waste" |
| Aqueous Waste | Rinsate (ensure pH 6–9 before disposal). | HDPE Carboy. | "Aqueous Waste - Trace Organics" |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Dry Solids & Contaminants)
Objective: Containment of dust and prevention of aerosolization.
-
Wetting: If the pure powder is being disposed of (e.g., expired batch), lightly mist with water or mineral oil to suppress dust generation before transferring.
-
Double Bagging: Place the material into a clear 6-mil polyethylene bag. Seal with tape. Place this bag into a second bag (secondary containment).
-
Labeling: Affix a hazardous waste tag detailing the full chemical name (no abbreviations) and the start date of accumulation.
-
Transfer: Move immediately to the satellite accumulation area. Do not leave on the benchtop.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Objective: Chemical compatibility and solvent segregation.
-
Quenching: If the compound was used in a reaction with reactive reagents (e.g., hydrides, acid chlorides), ensure the reaction is fully quenched before transfer to the waste container.
-
Solubility Check: this compound is likely soluble in DMSO or chlorinated solvents. Ensure it does not precipitate out in the waste container, which can form a "sludge" that clogs disposal pumps.
-
Funnel Safety: Use a safety funnel with a closing lid to prevent evaporation.
-
Log Entry: Record the volume and concentration (approximate) on the waste log.
Visualized Workflows
Waste Stream Decision Logic
This decision tree ensures you select the correct disposal path based on the physical state and solvent composition.
Figure 1: Decision logic for segregating this compound waste streams.
Emergency Spill Response
In the event of a spill during weighing or transfer, follow this containment logic.
Figure 2: Immediate response protocol for laboratory spills.
Regulatory Compliance & Final Destruction
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this specific isomer is not a P-listed or U-listed waste. However, due to its chemical nature and H-codes, it must be managed as a Characteristic Hazardous Waste if it exhibits ignitability (from solvents) or toxicity.
-
Generator Status: Most R&D facilities operate as Small Quantity Generators (SQG) or Large Quantity Generators (LQG). You must characterize this waste based on "Generator Knowledge" (using the SDS).
-
Waste Code Assignment:
-
If in Acetone/Methanol: D001 (Ignitable).
-
If pure substance: Classify as Non-Regulated Chemical Waste (unless TCLP testing proves otherwise), but best practice dictates incineration.
-
Final Destruction Method
The only acceptable final disposal method for pharmaceutical intermediates with nitrogen heterocycles is High-Temperature Incineration .
-
Mechanism: Thermal oxidation at >1000°C breaks the pyrrole and pyridine rings, converting nitrogen to N₂/NOx (scrubbed) and carbon to CO₂.
-
Prohibition: Never dispose of this compound down the drain (sewer). It is toxic to aquatic life and resistant to standard biological wastewater treatment.
References
-
U.S. Environmental Protection Agency (EPA). (2022).[3] Management of Pharmaceutical Hazardous Waste.[3] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 1H-Pyrrolo[2,3-c]pyridin-7(6H)-one derivatives.[1][4] Retrieved from [Link]
Personal Protective Equipment (PPE) for Handling 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
[1][2]
Executive Safety Summary
Compound: 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one Primary Hazard Class: GHS07 (Irritant/Harmful) Operational Band: OEB 3 (Potent Compound Precaution) [1]
As a Senior Application Scientist, I must emphasize that while the specific Safety Data Sheet (SDS) for this compound lists it as "Harmful" (H302) and an "Irritant" (H315, H319, H335), its structural classification as a pyrrolo-pyridine derivative (often used as kinase inhibitor scaffolds) necessitates treating it as a pharmacologically active intermediate .[1]
Standard "lab coat and safety glasses" protocols are insufficient for open-powder handling of this substance.[1] The protocols below are designed to prevent not just acute exposure, but also sensitization and cross-contamination, adhering to the principle of Universal Precautions for Novel Pharmaceutical Intermediates .
Part 1: Risk Assessment & Control Banding Logic
The "Unknown Hazard" Principle
For research chemicals like this compound, specific toxicological data (LD50, mutagenicity) is often incomplete.[1] Therefore, we utilize Performance-Based Control Banding (PBCB) .[1]
-
Hazard Statements (Confirmed):
-
Inferred Risk: Nitrogen-containing fused heterocycles have high bioavailability.[1] Inhalation of dust is the primary high-risk vector.
Decision Logic Visualization
The following diagram illustrates the decision workflow for selecting containment and PPE based on the physical state and quantity of the compound.
Figure 1: PPE and Containment Decision Tree based on operational scale and physical state.
Part 2: Comprehensive PPE Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Chemical Fume Hood or Vented Balance Enclosure (VBE).Secondary: N95 or P100 Respirator (if outside hood).[1] | H335 Mitigation: The compound is a respiratory irritant.[2][8] Engineering controls (Hood/VBE) are the primary barrier. Respirators are a backup for process failure. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: 4 mil Nitrile (Bright Color).2. Outer: 4-6 mil Nitrile (Dark Color) or Laminate (if in solution).[1] | Visual Breach Detection: Contrasting colors allow immediate detection of tears. Double gloving prevents skin contact during the "doffing" (removal) process. |
| Dermal (Body) | Lab Coat: Tyvek® or chemically resistant, cuffed coat.Supplemental: Disposable sleeve covers (Tyvek/PE). | Dust Migration: Powders settle on forearms. Sleeve covers bridge the gap between the glove cuff and lab coat, preventing wrist exposure. |
| Ocular | Chemical Splash Goggles (Indirect Vented).Note: Safety glasses with side shields are insufficient for powders. | Mucosal Protection: H319 indicates serious eye irritation.[2][3][4][8][9] Goggles seal the eye area against airborne dust fines that bypass safety glasses. |
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Highest Risk)
Objective: Weigh 50mg of powder for a reaction without contaminating the balance or user.[1]
-
Preparation:
-
Don PPE: Inner gloves
Lab coat Sleeve covers Outer gloves. -
Verify Fume Hood/VBE flow (Face velocity: 0.3 – 0.5 m/s).
-
Place an anti-static gun and a waste container inside the hood.
-
-
Static Neutralization:
-
Why: Heterocyclic powders are often static-prone, causing "fly-away" dust.[1]
-
Use the anti-static gun on the spatula and the weighing boat before opening the source vial.
-
-
Transfer:
-
Open the source vial only inside the hood.
-
Transfer solid using a clean spatula. Do not tap the spatula on the side of the boat (creates aerosol).
-
-
Decontamination:
-
Wipe the exterior of the source vial with a solvent-dampened wipe (ethanol/methanol) before removing it from the hood.
-
Dispose of the wipe in the hood waste container.
-
-
Doffing (Crucial Step):
-
Remove Outer Gloves inside the hood (turn inside out).
-
Remove Sleeve Covers .
-
Wash hands (with Inner Gloves still on) or remove Inner Gloves and wash bare hands immediately.
-
Protocol B: Spill Cleanup (< 1g)
Objective: Safely manage a minor powder spill inside the hood.[1]
-
Isolate: Stop airflow disturbance (lower sash), but keep fan running.
-
Cover: Gently place a solvent-dampened paper towel over the powder.
-
Collect: Wipe inwards from the periphery of the spill to the center.
-
Dispose: Place all cleanup materials into a sealed bag inside the hood before transfer to solid waste.
Part 4: Disposal & Environmental Compliance[1]
This compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect in a dedicated container labeled "Toxic/Irritant Solids." Do not mix with general trash.
-
Liquid Waste: If dissolved (e.g., in DMSO or DCM), segregate into "Halogenated" or "Non-Halogenated" solvent waste streams based on the carrier solvent.
-
Destruction: Incineration is the preferred method for heterocyclic organic compounds to ensure complete ring destruction.
References
-
National Institutes of Health (NIH) / PubChem. (2024). Compound Summary: 1H-Pyrrolo[2,3-c]pyridine derivatives (General Safety).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[11] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1]
-
Naumann, B. D., et al. (1996). Performance-Based Control Banding for Pharmaceutical Intermediates.[1] American Industrial Hygiene Association Journal. (Foundational logic for OEB assignment).
Sources
- 1. 220896-14-0|6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
